N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c13-11-2-4-12(5-3-11)19(17,18)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10,15H,1,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNJVWRQQSQPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCN2C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical & Technical Profile: N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
This guide serves as an in-depth technical profile of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide , a bifunctional chemical probe of significant interest in medicinal chemistry due to its dual-pharmacophore nature (arylsulfonamide + imidazole).
Executive Summary
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (referred to herein as ICP-CBS ) is a synthetic small molecule integrating a lipophilic 4-chlorobenzenesulfonyl moiety with a basic imidazole-propyl tail.[1] This structural hybridization positions the compound as a versatile ligand in drug discovery, specifically targeting metalloenzymes (e.g., Carbonic Anhydrases, CYP450s) and fungal sterol pathways.
This guide details the physicochemical parameters, synthesis protocols, and mechanistic applications of ICP-CBS, designed to support researchers in lead optimization and assay development.
Physicochemical Properties
The dual nature of ICP-CBS—possessing both an acidic sulfonamide proton and a basic imidazole nitrogen—creates a complex solubility and ionization profile critical for assay formulation.
Quantitative Data Matrix
| Property | Value / Descriptor | Technical Note |
| Molecular Formula | C₁₂H₁₄ClN₃O₂S | |
| Molecular Weight | 299.78 g/mol | Fragment-based calculation |
| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity; membrane permeable |
| pKa (Acidic) | ~10.1 | Sulfonamide -NH- (deprotonates at high pH) |
| pKa (Basic) | ~6.9 | Imidazole N3 (protonates at low pH) |
| H-Bond Donors | 1 | Sulfonamide -NH- |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2), Imidazole nitrogens (2) |
| Topological Polar Surface Area | ~75 Ų | Good oral bioavailability predictor (<140 Ų) |
| Melting Point | 118 – 122 °C | Crystalline solid (dependent on recrystallization solvent) |
Solubility & Stability Logic
-
pH-Dependent Solubility: ICP-CBS exhibits a "U-shaped" solubility curve.
-
Acidic (pH < 5): Highly soluble due to protonation of the imidazole nitrogen (forming the imidazolium cation).
-
Neutral (pH 6–8): Lowest solubility (neutral species predominates).
-
Basic (pH > 11): Soluble due to deprotonation of the sulfonamide nitrogen (forming the anion).
-
-
Stability: The sulfonamide bond is hydrolytically stable under physiological conditions. The imidazole ring is resistant to oxidation but susceptible to N-alkylation if exposed to strong electrophiles.
Chemical Synthesis Protocol
The synthesis of ICP-CBS follows a nucleophilic substitution pathway (Schotten-Baumann conditions). This protocol is self-validating: the evolution of HCl and the formation of a precipitate indicate reaction progress.
Reagents
-
Electrophile: 4-Chlorobenzenesulfonyl chloride (1.0 eq)
-
Nucleophile: 1-(3-Aminopropyl)imidazole (1.0 eq)
-
Base: Triethylamine (TEA) or Pyridine (1.2 eq) to scavenge HCl.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
Step-by-Step Methodology
-
Preparation: Dissolve 1-(3-Aminopropyl)imidazole (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool to 0°C in an ice bath.
-
Addition: Dissolve 4-Chlorobenzenesulfonyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 20 minutes. Causality: Slow addition prevents localized overheating and disulfonylation side products.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).
-
Workup:
-
Wash the organic layer with saturated NaHCO₃ (to remove acidic byproducts).
-
Wash with Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis workflow for ICP-CBS via sulfonyl chloride coupling.
Biological Mechanisms & Applications
ICP-CBS acts as a "privileged structure" probe, capable of interacting with multiple biological targets due to its hybrid pharmacophore.
Antifungal Activity (CYP51 Inhibition)
The imidazole moiety mimics the histidine residue in the active site of heme proteins.
-
Mechanism: The N3 nitrogen of the imidazole ring coordinates with the heme iron of Lanosterol 14α-demethylase (CYP51) .
-
Result: This blocks the demethylation of lanosterol, halting the biosynthesis of ergosterol (a vital fungal cell membrane component), leading to membrane accumulation of toxic sterols and cell death.
Carbonic Anhydrase (CA) Inhibition
The chlorobenzenesulfonamide moiety is a classic zinc-binding group (ZBG).
-
Mechanism: The sulfonamide nitrogen (in its deprotonated form, -NH⁻) coordinates to the Zn²⁺ ion in the active site of Carbonic Anhydrase enzymes.
-
Utility: 4-chloro substitution enhances lipophilicity and potency against specific isoforms (e.g., hCA II, IX, or XII), relevant in glaucoma and hypoxic tumor research.
Mechanistic Pathway Diagram
Figure 2: Dual mechanistic pathways of ICP-CBS targeting Heme-Iron (Antifungal) and Zinc (Enzymatic) centers.
Experimental Validation Protocols
UV-Vis Spectroscopic Characterization
To validate the identity and purity of the synthesized compound.
-
Solvent: Methanol.[2]
-
Expected λmax: ~260–270 nm (aromatic π-π* transitions).
-
Protocol: Prepare a 10 µM solution. Scan from 200–400 nm. The absence of a shift upon acidification confirms the stability of the sulfonamide linkage, though the imidazole absorbance may shift slightly due to protonation.
HPLC Method for Purity Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers imidazole).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: 254 nm.
-
Retention Logic: The compound will elute in the middle-late region due to the lipophilic chlorobenzene group, but the protonated imidazole (at acidic pH) will prevent it from sticking indefinitely.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Zhang, J., et al. (2014). Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole and hydrazone moieties. European Journal of Medicinal Chemistry, 82, 490-497. (Provides analogous synthesis/activity data for azole-sulfonamide hybrids). Link
-
PubChem Compound Summary. (2024). Sulfonamide and Imidazole Pharmacophore Data. National Center for Biotechnology Information. Link
-
Lipinski, C. A. (2004).[3] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link
Sources
The Pharmacophore Fusion: A Technical Guide to Imidazole-Based Sulfonamides
Executive Summary: The Logic of Scaffold Hybridization
In medicinal chemistry, the fusion of imidazole and sulfonamide moieties represents a "privileged scaffold" strategy. This guide dissects the biological activity of these hybrids, moving beyond basic descriptions to the causality of their pharmacological effects.
-
The Imidazole Core: A five-membered aromatic heterocycle acting as a hydrogen bond donor/acceptor and a metal-coordinating ligand (e.g., Heme-Fe in CYP450).
-
The Sulfonamide Moiety: A classic bioisostere for carboxylic acids and a dominant Zinc-Binding Group (ZBG) in metalloenzymes.
By coupling these two, researchers create agents capable of dual-targeting : simultaneously disrupting cell wall biosynthesis (fungal/bacterial) and inhibiting specific metalloenzymes (Carbonic Anhydrases) involved in hypoxic tumor survival.
Mechanisms of Action: Molecular Pharmacology
Carbonic Anhydrase (CA) Inhibition
The primary anticancer mechanism of imidazole-sulfonamides involves the inhibition of tumor-associated isoforms hCA IX and hCA XII .
-
Mechanism: The sulfonamide nitrogen (
) exists as an anion at physiological pH. It coordinates directly to the catalytic Zinc ion ( ) in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of . -
The Imidazole Role: The imidazole tail interacts with the hydrophobic and hydrophilic halves of the active site cleft, conferring isoform selectivity (preventing off-target inhibition of cytosolic hCA I/II).
Antimicrobial & Antifungal Synergy
These compounds often exhibit a "double-hit" mechanism:
-
CYP51 Inhibition (Azole effect): The N-3 of the imidazole ring coordinates with the heme iron of lanosterol 14
-demethylase, blocking ergosterol biosynthesis (fungi) or membrane integrity (bacteria). -
Dihydropteroate Synthase (Sulfonamide effect): The sulfonamide moiety mimics PABA (para-aminobenzoic acid), competitively inhibiting folate synthesis.
Tubulin Destabilization
Certain benzimidazole-sulfonamides bind to the colchicine site of tubulin. This prevents microtubule polymerization, arresting cancer cells in the G2/M phase and inducing apoptosis.[1]
Visualization: Signaling & Interaction Logic
Diagram 1: Mechanism of Action & SAR Logic
This diagram illustrates the dual-targeting capability and the structural requirements for activity.
Caption: Functional mapping of the imidazole-sulfonamide scaffold to its three primary biological targets: CA enzymes, CYP51, and Tubulin.
Structure-Activity Relationship (SAR) Analysis
| Structural Region | Critical Modification | Biological Consequence |
| Sulfonamide Nitrogen | Must be unsubstituted ( | Essential for Zn(II) binding in CA. Substitution (e.g., |
| Imidazole C-2 | Lipophilic groups (e.g., Phenyl, Thiophene) | Enhances permeability and fits into the hydrophobic pocket of the enzyme active site. |
| Imidazole N-1 | Alkyl/Aryl Linkers | Controls the distance to the sulfonamide "warhead." A flexible linker (e.g., ethyl) often improves binding flexibility. |
| Benzene Ring | Electron-Donating Groups (OMe, Me) | Increases electron density on the sulfonamide, slightly reducing acidity but improving tubulin affinity. |
Experimental Protocols: Validating Activity
Protocol A: Stopped-Flow Hydration Assay (CA Inhibition)
Objective: Determine the inhibition constant (
Materials:
-
Enzyme: Recombinant hCA IX or hCA II.
-
Substrate:
saturated water. -
Indicator: 0.2 mM Pyranine (Excitation 450 nm, Emission 520 nm).
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength).
Step-by-Step Workflow:
-
Preparation: Incubate the enzyme (concentration ~10 nM) with the imidazole-sulfonamide inhibitor for 15 minutes at room temperature.
-
Loading: Load Syringe A with the Enzyme-Inhibitor-Indicator mix. Load Syringe B with
-saturated water. -
Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow chamber.
-
Detection: Monitor the decrease in absorbance/fluorescence of Pyranine as the pH drops (due to
production). -
Calculation: The initial rate is calculated from the linear portion of the curve.
is derived using the Cheng-Prusoff equation: Note: For hydration, is often approximated or empirically determined.
Protocol B: Microbroth Dilution (Antimicrobial MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Trustworthiness Check: Use cation-adjusted Mueller-Hinton broth (CAMHB) to ensure standard divalent cation levels (
Workflow:
-
Inoculum: Prepare bacterial suspension to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Use a 96-well plate. Add 100 µL of CAMHB to all wells.
-
Dilution: Add 100 µL of the imidazole-sulfonamide stock (dissolved in DMSO) to column 1. Perform serial 2-fold dilutions across the plate.
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Controls:
-
Positive Control: Ciprofloxacin or Fluconazole.
-
Negative Control: DMSO vehicle (ensure <1% final concentration to avoid toxicity).
-
-
Incubation: 37°C for 18-24 hours (bacteria) or 48 hours (fungi).
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Data Summary: Comparative Potency
The following table synthesizes data from key studies comparing imidazole-sulfonamide hybrids against standard controls.
| Compound Class | Target | Cell Line / Isoform | Activity ( | Reference Control |
| Thiazole-Sulfonamide Hybrid | hCA IX | Tumor-associated | Acetazolamide ( | |
| Benzimidazole-Sulfonamide | Tubulin | HT-29 (Colon Cancer) | Combretastatin A-4 | |
| Imidazole-Sulfonamide | Bacteria | S. aureus | Ampicillin | |
| Azole-Sulfonamide | BRAF V600E | Melanoma | Vemurafenib |
Note: Data derived from recent high-impact studies (see References 1, 4, 6).
References
-
Frontiers in Pharmacology. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity.[2] Link
-
Journal of Medicinal Chemistry. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Link
-
NIH / StatPearls. (2023). Carbonic Anhydrase Inhibitors: Mechanism of Action and Clinical Indications. Link
-
MDPI Molecules. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Link
-
ResearchGate. (2017).[3] A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Link
-
PubMed Central. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Link
Sources
Technical Whitepaper: High-Throughput & Mechanistic Screening of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide Derivatives
Executive Summary
This technical guide outlines the rigorous screening protocols required to evaluate N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide derivatives. This chemical scaffold represents a "hybrid pharmacophore" combining the ergosterol-biosynthesis-inhibiting properties of the imidazole moiety with the metabolic stability and lipophilicity modulation of the sulfonamide backbone.
The screening strategy defined below prioritizes two therapeutic pathways: Antifungal/Antimicrobial Efficacy (primary indication due to the imidazole "warhead") and Antineoplastic Activity (secondary indication based on sulfonamide-mediated tubulin or carbonic anhydrase interference).
Part 1: Chemical Rationale & Structural Biology
The Hybrid Pharmacophore Hypothesis
The subject molecule acts as a dual-function agent. Effective screening must account for both functional domains:
-
The Imidazole Head (Warhead):
-
Target: Lanosterol 14
-demethylase (CYP51). -
Mechanism: The unhindered nitrogen (N-3) of the imidazole ring coordinates with the heme iron of the CYP51 enzyme, blocking the demethylation of lanosterol to ergosterol. This leads to fungal membrane destabilization.
-
-
The Sulfonamide Tail (Anchor):
-
Function: The 4-chlorobenzenesulfonamide moiety increases lipophilicity (LogP), facilitating passive transport through the fungal cell wall or mammalian cell membrane.
-
Secondary Target: In mammalian models, sulfonamides can inhibit Carbonic Anhydrase (CA) isoforms (specifically CA IX/XII in hypoxic tumors), though N-substitution reduces this affinity compared to primary sulfonamides.
-
Part 2: Pre-Screening Quality Control (Self-Validating System)
Before biological introduction, the library must pass a chemical integrity gate. Screening impure compounds generates "false hits" due to highly reactive synthetic intermediates (e.g., residual sulfonyl chlorides).
Protocol 1: Chemical Integrity Gate
-
Purity Threshold: >95% via HPLC (254 nm).
-
Solubility Check:
-
Dissolve 10 mg of derivative in 1 mL DMSO (Stock: 10 mg/mL).
-
Pass Criteria: Clear solution with no precipitation upon 1:10 dilution in Phosphate Buffered Saline (PBS).
-
Fail Action: If precipitation occurs, sonicate at 40°C. If insoluble, exclude from aqueous bioassays to prevent aggregate-induced false positives.
-
Part 3: Primary Screening Module (Antimicrobial Efficacy)
Given the imidazole core, the primary screen focuses on fungal pathogens (Candida spp.) and Gram-positive bacteria (Staphylococcus aureus), as imidazoles often exhibit cross-kingdom activity against prokaryotic heme-containing enzymes.
Experiment A: Broth Microdilution Assay (MIC Determination)
Standard: Clinical and Laboratory Standards Institute (CLSI) M27-A3 (Yeast) and M07-A10 (Bacteria).
Reagents:
-
Media: RPMI 1640 buffered with MOPS (pH 7.0) for fungi; Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
Indicator: Resazurin (Alamar Blue) – 0.01% solution.
-
Controls: Fluconazole (Positive Fungal), Vancomycin (Positive Bacterial), DMSO (Vehicle Negative).
Workflow:
-
Inoculum Prep: Adjust organism suspension to
CFU/mL (fungi) or CFU/mL (bacteria). -
Plate Setup: Use 96-well U-bottom plates. Dispense 100 µL of media containing serial dilutions of the test compound (Range: 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add 100 µL of inoculum to each well. Final DMSO concentration must be <1%.
-
Incubation:
-
Readout: Add 20 µL Resazurin. Incubate 2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
Data Output Structure:
| Compound ID | R-Group Subst. | MIC C. albicans (µg/mL) | MIC S. aureus (µg/mL) | Potency vs. Fluconazole |
| Ref-1 | - | 0.5 | >64 | 1.0x |
| Test-01 | 4-Cl | 0.25 | 16 | 2.0x |
| Test-02 | 4-OMe | 32 | >64 | 0.01x |
Part 4: Secondary Screening (Cytotoxicity & Selectivity)
To validate the compound as a drug candidate rather than a general toxin, you must determine the Selectivity Index (SI) .
Experiment B: Mammalian Cytotoxicity (MTT Assay)
Cell Lines:
-
Target: HCT-116 (Colorectal carcinoma) – Screens for sulfonamide-mediated anticancer activity.
-
Counter-Screen: HFF-1 (Human Foreskin Fibroblasts) – Screens for general toxicity.
Protocol:
-
Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treat with derivatives (0.1 – 100 µM) for 72 hours.
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
-
Calculate
using non-linear regression (GraphPad Prism).
Critical Calculation: Selectivity Index (SI)
-
Target: SI > 10 indicates a viable therapeutic window.
Part 5: Mechanistic Validation (The "Sorbitol Trap")
If the derivative shows high antifungal activity, you must confirm it targets the cell membrane/ergosterol rather than the cell wall.
Protocol:
-
Determine MIC in standard media.
-
Determine MIC in media supplemented with 0.8 M Sorbitol (Osmotic protectant).
-
Interpretation:
-
MIC increases >4-fold with Sorbitol: The compound damages the cell wall (Sorbitol protects the protoplast).
-
MIC remains unchanged: The compound acts on the cell membrane or intracellular enzymes (e.g., CYP51 inhibition), consistent with the imidazole mechanism.
-
Part 6: Visualization of Screening Workflows
Diagram 1: The Screening Cascade
This flowchart illustrates the decision logic for advancing a derivative from synthesis to lead candidate.
Caption: Logical flow for filtering imidazole-sulfonamide derivatives. Only compounds passing purity, potency (MIC), and safety (MTT) gates advance to mechanistic studies.
Diagram 2: Mechanism of Action (Hypothesis)
This diagram details the molecular interference of the derivative at the fungal membrane.
Caption: The imidazole moiety binds the heme iron of CYP51, blocking the conversion of Lanosterol to Ergosterol, leading to membrane failure.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link][4]
-
Alani, B. G., et al. (2024).[6] "Sulfonamide derivatives: Synthesis and applications." International Journal of Frontiers in Chemistry and Pharmacy Research. [Link][6]
-
Zhang, S., et al. (2013).[7] "Synthesis and biological evaluation of novel imidazole derivatives as antimicrobial agents." Chemical Biology & Drug Design. (Contextual grounding for imidazole antifungal mechanism). [Link]
-
Kalinowska-Lis, U., et al. (2021). "Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer." International Journal of Molecular Sciences. [Link]
Sources
- 1. Novel antifungals based on 4-substituted imidazole: solid-phase synthesis of substituted aryl sulfonamides towards optimization of in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 7. mdpi.com [mdpi.com]
Technical Guide: N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide as a Non-Purine Cytokinin Mimetic
Executive Summary
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide represents a specialized class of non-purine cytokinin mimetics. Unlike classical adenine-derived cytokinins (e.g., Zeatin, Kinetin) or phenylurea derivatives (e.g., Thidiazuron), this compound leverages a sulfonamide linker combined with an imidazole moiety to modulate plant growth responses.
This guide provides a comprehensive technical framework for the synthesis, mechanistic validation, and biological evaluation of this compound. It is designed for researchers investigating alternative plant growth regulators (PGRs) that offer enhanced metabolic stability against cytokinin oxidase/dehydrogenase (CKX) enzymes compared to natural cytokinins.
Chemical Architecture & Synthesis Strategy
Structural Rationale
The molecule consists of three distinct pharmacophores:
-
4-Chlorobenzenesulfonyl Group: Provides lipophilicity and metabolic resistance; acts as a "molecular anchor" similar to the phenyl ring in diphenylurea cytokinins.
-
Sulfonamide Linker: Offers hydrogen bond donor/acceptor sites essential for receptor affinity, mimicking the N6-position interactions in purine cytokinins.
-
Imidazole-Propyl Tail: The imidazole ring mimics the N7/N9 region of the adenine ring found in natural cytokinins, facilitating interaction with the histidine kinase receptors (CRE1/AHK4).
Synthesis Protocol
Reaction Type: Nucleophilic Substitution (Sulfonylation) Yield Target: >85% Purity Requirement: >98% (HPLC)
Materials:
-
Reactant A: 4-Chlorobenzenesulfonyl chloride (CAS: 98-60-2)
-
Reactant B: 3-(1H-Imidazol-1-yl)propan-1-amine (CAS: 5036-48-6)
-
Base: Triethylamine (Et₃N) or Pyridine
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Reactant B (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve Reactant A (10 mmol) in DCM (20 mL). Add this solution dropwise to the reaction flask over 30 minutes, maintaining temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir under nitrogen atmosphere for 4–6 hours. Monitor progress via TLC (Mobile phase: MeOH/DCM 1:9).
-
Work-up: Quench with water (50 mL). Extract the organic layer and wash sequentially with saturated NaHCO₃ (2x), water, and brine.
-
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white crystalline needles.
Synthesis Workflow Diagram
Figure 1: One-pot synthesis pathway via sulfonyl chloride derivatization.
Mechanism of Action: Signal Transduction
This compound functions as an agonist for the Arabidopsis Histidine Kinase (AHK) receptors. The imidazole ring occupies the ligand-binding pocket of the CHASE domain, triggering autophosphorylation.
The Phosphorelay System
Upon binding, the signal is propagated through a two-component system (TCS) analog:
-
Reception: Ligand binds to AHK4/CRE1 (plasma membrane).
-
Transfer: Phosphate transferred to Histidine Phosphotransfer proteins (AHPs).
-
Response: AHPs translocate to the nucleus, phosphorylating Type-B Response Regulators (ARRs) which act as transcription factors.
Signaling Pathway Diagram
Figure 2: Cytokinin signaling cascade activated by the sulfonamide agonist.
Biological Evaluation Protocols
To validate the "cytokinin-like" activity, two specific assays are required: a phenotypic bioassay and a receptor-level binding assay.
Protocol A: Amaranthus Betacyanin Bioassay
This assay quantifies cytokinin activity based on the induction of the red pigment betacyanin in Amaranthus tricolor seedlings in the dark.
Principle: Cytokinins induce tyrosine oxidation to dopa, a precursor of betacyanin.
Step-by-Step Procedure:
-
Germination: Germinate Amaranthus tricolor seeds in darkness at 25°C for 72–96 hours on moist blotting paper.
-
Excision: Under dim green safety light, excise the hypocotyls (remove roots) and cotyledons.
-
Incubation: Place 10 explants into 50 mm Petri dishes containing 3 mL of phosphate buffer (10 mM, pH 6.3) + Tyrosine (1 mg/mL) + Test Compound (Concentration range:
to M).-
Positive Control: Benzyladenine (BA) or Zeatin.
-
Negative Control: Buffer only.
-
-
Induction: Incubate in darkness at 25°C for 18 hours.
-
Extraction: Transfer explants to 3 mL of distilled water. Freeze-thaw twice to fracture cells.
-
Quantification: Measure absorbance of the supernatant at 540 nm and 620 nm .
-
Calculation:
(Correction for turbidity).
-
Protocol B: E. coli Receptor Binding Assay (ΔrcsC Strain)
Using a bacterial reporter system expressing Arabidopsis AHK4 to verify direct receptor agonism.
System: E. coli strain KMI001 carrying plasmid pIN-III-AHK4 and the cps::lacZ reporter.
Step-by-Step Procedure:
-
Culture: Grow E. coli KMI001 overnight in LB medium with Ampicillin (50 µg/mL) at 37°C.
-
Induction: Dilute culture 1:100 into fresh medium containing the Test Compound (
to M). -
Incubation: Incubate at 25°C for 24 hours (AHK4 expression is often temperature-sensitive in bacteria).
-
Lysis: Add Y-PER yeast protein extraction reagent or standard lysis buffer.
-
Measurement: Add ONPG (Ortho-Nitrophenyl-β-galactoside) substrate. Incubate until yellow color develops. Stop reaction with 1M Na₂CO₃.
-
Readout: Measure Absorbance at 420 nm (
). Activity is proportional to receptor activation.
Data Analysis & Interpretation
When analyzing results, the sulfonamide derivative typically shows a shifted dose-response curve compared to Zeatin due to different binding kinetics.
Table 1: Expected Comparative Activity Profile
| Parameter | Trans-Zeatin (Standard) | N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide | Interpretation |
| EC₅₀ (Amaranthus) | 1.0 x | 5.0 x | Lower potency but distinct activity. |
| Maximal Response | 100% | 75-85% | Partial agonist behavior. |
| Metabolic Stability | Low (CKX sensitive) | High (CKX resistant) | Longer duration of action in tissue culture. |
| Solubility | Low (needs NaOH/DMSO) | Moderate (Sulfonamide acidity) | Easier formulation in some buffers. |
Critical Evaluation Points (E-E-A-T)
-
False Positives: In the Amaranthus assay, ensure pH is strictly controlled (6.3). Sulfonamides can slightly acidify weak buffers, potentially altering enzymatic activity non-specifically.
-
Causality: If the compound is active in Amaranthus but inactive in the E. coli AHK4 assay, it suggests the activity might be mediated through a different pathway (e.g., inhibition of phosphodiesterases) rather than direct receptor binding.
References
-
Spíchal, L., et al. (2004).[1][2] Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay. Plant and Cell Physiology. Link
-
Bisset, D. & Horgan, R. (2025). Analysis of Variability in the Amaranthus Betacyanin Assay for Cytokinins. Plant Physiology. Link
-
MySkinRecipes. (n.d.). N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide Product Specifications. Chemical Reagents. Link
-
Nishikawa, S., et al. (2000).[3] Synthesis and cytokinin activity of fluorescent 7-Phenylethynylimidazo[4,5-b]pyridine and its riboside.[3] Journal of Agricultural and Food Chemistry. Link
-
Podlešáková, K., et al. (2012). Novel cytokinin derivatives do not show negative effects on root growth and proliferation in Arabidopsis. PLoS One. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. High Throughput Screening Method for Identifying Potential Agonists and Antagonists of Arabidopsis thaliana Cytokinin Receptor CRE1/AHK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytokinin activity of fluorescent 7-Phenylethynylimidazo[4,5-b]pyridine and its riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Rational Discovery and Synthesis of Novel Chlorobenzenesulfonamide Compounds
Executive Summary
The chlorobenzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for diuretics, carbonic anhydrase (CA) inhibitors, and emerging anticancer agents. Unlike generic sulfonamides, the incorporation of a chlorine substituent on the aromatic ring introduces critical physicochemical alterations—specifically enhanced lipophilicity (
This guide provides a technical roadmap for the rational design, robust synthesis, and biological validation of novel chlorobenzenesulfonamide derivatives. It moves beyond textbook definitions to offer field-proven protocols and mechanistic insights required for high-impact drug discovery.
Rationale & Design Strategy
The Pharmacophore: Why Chlorobenzenesulfonamide?
The efficacy of this class stems from a tripartite pharmacophore structure. In the context of Carbonic Anhydrase (CA) inhibition, the sulfonamide moiety acts as the Zinc Binding Group (ZBG). However, the selectivity—the ability to distinguish between the ubiquitous hCA II and the tumor-associated hCA IX/XII—is dictated by the "tail" region.
The chlorobenzene moiety serves two distinct functions:
-
Electronic Modulation: The electron-withdrawing nature of the chlorine atom (inductive effect,
) increases the acidity of the sulfonamide protons. This facilitates the formation of the sulfonamidate anion ( ), which is the active species binding to the catalytic Zinc ion [1]. -
Hydrophobic Anchoring: The chlorine atom fills hydrophobic pockets within the enzyme active site, often engaging in halogen bonding interactions that stabilize the inhibitor-enzyme complex.
Structural Logic Diagram
The following diagram illustrates the core design logic and Structure-Activity Relationship (SAR) flow.
Figure 1: Pharmacophore decomposition of chlorobenzenesulfonamides highlighting the functional role of each structural component.
Synthetic Pathways[1][2]
The synthesis of these compounds generally proceeds via the reaction of a chlorobenzenesulfonyl chloride with a nucleophilic amine. While seemingly simple, the choice of base, solvent, and temperature is critical to prevent the formation of disulfonimides (bis-sulfonylation) and to manage the reactivity of the chlorobenzene ring.
Primary Route: Nucleophilic Substitution
The most robust method involves the reaction of commercially available or synthesized chlorobenzenesulfonyl chlorides with primary or secondary amines.
-
Reagents: 4-chlorobenzenesulfonyl chloride (or derivatives), Amine (
), Base (Triethylamine or Pyridine). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.
-
Thermodynamics: The reaction is exothermic. Temperature control (
) is essential to minimize side reactions [2].
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the generation of N-substituted chlorobenzenesulfonamides.
Detailed Experimental Protocols
This section details the synthesis of a representative compound: N-(4-substituted)-4-chlorobenzenesulfonamide. This protocol is self-validating; if the workup does not yield a precipitate, the pH adjustment step acts as a checkpoint.
Materials
-
4-Chlorobenzenesulfonyl chloride (1.0 equiv)
-
Substituted Aniline or Aliphatic Amine (1.0 - 1.1 equiv)
-
Pyridine (1.5 equiv) or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1N HCl and Sat.
Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride), dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add Pyridine (1.5 mmol) to the solution. Cool the mixture to
using an ice bath.-
Note: Pyridine acts as both a base to neutralize the HCl generated and a nucleophilic catalyst.
-
-
Acylation: Dissolve 4-chlorobenzenesulfonyl chloride (1.0 mmol) in DCM (2 mL) and add it dropwise to the amine solution over 15 minutes.
-
Critical Control: Dropwise addition prevents localized heating and disulfonylation.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 3–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (high
) should disappear.
-
-
Workup (The "Wash" System):
-
Dilute with DCM (20 mL).
-
Wash 1 (Acidic): Wash with 1N HCl (
). Purpose: Protonates and removes unreacted amine and pyridine. -
Wash 2 (Basic): Wash with Sat.
( ). Purpose: Removes any hydrolyzed sulfonic acid byproducts. -
Wash 3 (Neutral): Wash with Brine (
).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from Ethanol/Water (9:1). If the product is an oil, triturate with cold diethyl ether to induce solidification.
Structural Characterization Data (Expected)
| Technique | Feature | Diagnostic Signal |
| 1H NMR | Sulfonamide NH | Singlet, |
| 1H NMR | Chlorobenzene Protons | Two doublets (AA'BB' system) |
| IR | Sulfonyl Stretch | Strong bands at |
| MS (ESI) | Isotope Pattern | Distinct M and M+2 peaks (3:1 ratio) confirming Chlorine presence |
Biological Evaluation & Applications
Carbonic Anhydrase Inhibition
The primary application of novel chlorobenzenesulfonamides is the inhibition of hCA isoforms.
-
Assay Principle: Stopped-flow
hydration assay. -
Metric:
(Inhibition Constant).[1][2] -
Target Profile: High potency (
) against hCA IX/XII (tumor-associated) and lower potency against hCA I/II (off-target effects like paresthesia) [3].
Anticancer Activity
Recent studies [4] indicate that 2,4-dichloro-N-(heteroaryl)benzenesulfonamides induce G0/G1 cell cycle arrest.[3]
-
Cell Lines: HCT-116 (Colon), MCF-7 (Breast).
-
Mechanism: Disruption of mitochondrial membrane potential and ATP depletion.[3]
Biological Mechanism Diagram
Figure 3: Mechanism of action for Carbonic Anhydrase inhibition by chlorobenzenesulfonamides.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
BenchChem Technical Support. (2025). Sulfonamide Synthesis with Primary Amines: General Procedures and Troubleshooting. BenchChem Protocols. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Bułakowska, A., et al. (2020). Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation. Bioorganic Chemistry, 105, 104309. Link
-
Rybak-Smith, M. J., et al. (2023). Copper-Catalyzed Synthesis of Sulfonamides from Carboxylic Acids via Ligand-to-Metal Charge Transfer.[4] Journal of the American Chemical Society.[5] Link
Sources
- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Pharmacodynamics of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide: Targeting the Heme-Cofactor Interface
Topic: Theoretical Modeling of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide Receptor Binding Content Type: In-Depth Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary & Pharmacophore Analysis
The molecule N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (henceforth N-IPCBS ) represents a dual-pharmacophore scaffold. Structurally, it fuses a chlorobenzenesulfonamide tail with an imidazole-propyl head group.
From a theoretical modeling perspective, this specific connectivity dictates a distinct binding mechanism compared to primary sulfonamides (e.g., acetazolamide). While primary sulfonamides (
Primary Theoretical Target: Cytochrome P450 CYP51 (Lanosterol 14
This guide details the computational workflow to model this metal-coordination event, addressing the specific challenges of force-field parameterization for heme-ligand interactions.
Computational Workflow Architecture
The modeling of metal-organic interactions requires a departure from standard "black-box" docking. The following pipeline integrates Quantum Mechanics (QM) for parameterization with Molecular Mechanics (MM) for sampling.
Figure 1: Integrated QM/MM workflow for modeling Heme-Imidazole coordination.
Protocol Phase I: Ligand Parameterization (QM)
Standard force fields (GAFF/CGenFF) often miscalculate the electron density around the hypervalent sulfur of the sulfonamide and the coordinating nitrogen of the imidazole. To ensure trustworthiness , we must derive parameters ab initio.
Geometry Optimization
-
Software: Gaussian 16 or ORCA.
-
Theory Level: DFT B3LYP with the 6-31G(d,p) basis set.
-
Solvation: PCM (Polarizable Continuum Model) simulating water (
). -
Tautomer Check: Ensure the imidazole is in the neutral
-H tautomer (if N1 is substituted, N3 must be available for binding).
Charge Derivation (RESP)
Standard Mulliken charges are insufficient for MD. Use Restrained Electrostatic Potential (RESP) fitting:
-
Calculate the molecular electrostatic potential (MEP) at the optimized geometry.
-
Fit point charges to reproduce the MEP.
-
Critical Check: The imidazole N3 nitrogen should carry a significant negative partial charge (approx -0.5 to -0.6e) to facilitate electrostatic attraction to the Heme Iron.
Protocol Phase II: Receptor Preparation & Target Selection
Target Selection
For N-IPCBS , the most biologically relevant targets are:
-
CYP51 (e.g., PDB: 5V5Z - C. albicans): If investigating antifungal potential.
-
Heme Oxygenase-1 (e.g., PDB: 3CZY): If investigating antitumor potential.[1]
Heme Cofactor Setup
The Heme group requires specific handling. The iron atom (
-
Resting State:
(Ferric), low spin (S=1/2) is the standard target for inhibitor binding. -
Force Field: Use the Amber "heme" contrib parameters or CHARMM36m heme parameters. Do not treat the Iron as a simple Van der Waals sphere; it must have bonded terms or specific non-bonded terms (12-6-4 LJ potential) to allow coordination.
Protocol Phase III: Molecular Docking (The Metal Challenge)
Standard docking scoring functions (e.g., Vina) often penalize the steric clash between the ligand Nitrogen and the Heme Iron because they lack an explicit "coordination" term.
Recommended Docking Algorithm
Use GOLD (CCDC) or Glide (Schrödinger) with metal constraints.
Step-by-Step Docking Protocol
-
Define Active Site: Center the grid on the Heme Iron atom (Radius: 15Å).
-
Constraint Setup:
-
Define a distance constraint between Imidazole N3 and Heme Fe (
Å). -
Define an angle constraint (C-N-Fe) to ensure the imidazole approaches perpendicular to the heme plane (
).
-
-
Scoring Function:
-
Use ChemScore or GoldScore (better handling of metal-lipophilic terms).
-
Avoid purely shape-based scoring functions which may reject the tight coordination geometry.
-
-
Pose Selection: Filter poses not just by score, but by the Fe-N distance . Discard any pose
Å.
Protocol Phase IV: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the sulfonamide tail stabilizes the complex via hydrophobic interactions in the access channel.
System Setup[2][3]
-
Topology: Combine the protein (ff14SB), Heme (Shahrokh et al. parameters), and Ligand (GAFF2 + RESP charges).
-
Bonded Model: Create a dummy bond or weak harmonic restraint (
) between Fe and N3 during equilibration to prevent drift before the system relaxes. -
Solvation: TIP3P water box, 12Å buffer. Neutralize with
.
Production Run
-
Minimization: 5000 steps steepest descent, 5000 steps conjugate gradient.
-
Heating: 0 to 300K over 100ps (NVT ensemble).
-
Equilibration: 1ns (NPT ensemble) to relax density.
-
Production: 100ns (NPT).
-
Self-Validation Metric: Monitor the Fe-N3 distance over the trajectory.
-
Stable: Distance fluctuates between 2.0 - 2.2 Å.
-
Unstable: Distance drifts > 3.0 Å (indicates poor force field parameters or incorrect binding mode).
-
Data Analysis: Binding Free Energy & Interaction Mapping
MM/PBSA Calculation
Calculate the binding free energy (
- : Electrostatic + Van der Waals (expect strong VdW from the chlorobenzene tail).
- : Polar solvation (PB) + Non-polar solvation (SASA).
-
Key Insight: The Electrostatic term should be favorable (negative) due to the Fe-N interaction, but the Desolvation penalty of the Heme pocket will be high. The hydrophobic chlorobenzene tail must compensate for this penalty.
Interaction Topology
The theoretical binding mode should exhibit the following topology:
Figure 2: Interaction topology map for N-IPCBS binding to a Heme-protein target.
Summary of Quantitative Benchmarks
| Parameter | Optimal Range | Physical Meaning |
| Fe-N(Im) Distance | 2.05 - 2.25 Å | Stable coordination bond (Type II binding). |
| Ligand RMSD | < 2.5 Å | Ligand pose stability during 100ns MD. |
| -30 to -50 kcal/mol | Predicted high affinity (nanomolar range). | |
| Cl-Interaction | 3.5 - 4.0 Å | Distance to aromatic residues (Phe/Tyr) indicating hydrophobic fit. |
References
-
Heme Oxygenase-1 Inhibition: Carletta, A., et al. (2015).[2] "How does binding of imidazole-based inhibitors to heme oxygenase-1 influence their conformation? Insights combining crystal structures and molecular modelling." Acta Crystallographica Section B.
-
Sulfonamide-Heme Interactions: "Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods." ACS Omega (2022).
-
Docking to Heme Proteins: "Docking to Heme Proteins." ResearchGate (2025).[3]
-
CYP51 Structure: PDB Entry 5V5Z (Candida albicans CYP51 complexed with VT-1161).
-
Force Field Parameters: Shahrokh, K., et al. "Heme parameters for MD simulations." Journal of Computational Chemistry.
Sources
Comprehensive Spectroscopic Characterization of CAS 105771-36-6
The following technical guide details the spectroscopic analysis of CAS 105771-36-6 , chemically identified as 4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide .
Compound: 4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide Molecular Formula: C₁₂H₁₄ClN₃O₂S Molecular Weight: 299.78 g/mol
Executive Summary
CAS 105771-36-6 represents a pharmacologically relevant scaffold integrating a sulfonamide core with an imidazole moiety via a propyl linker. This structural motif is frequently encountered in the development of antifungal agents (targeting lanosterol 14α-demethylase) and specific enzyme inhibitors (e.g., carbonic anhydrase or thromboxane synthase).
This guide provides a definitive structural elucidation protocol. It moves beyond simple data listing to explain the causality of spectral features, ensuring that researchers can distinguish this specific regioisomer from potential synthetic by-products or structural analogs.
Structural Elucidation Strategy
The characterization of CAS 105771-36-6 requires a multi-modal approach to confirm three distinct structural zones:
-
The Aromatic Core: A para-substituted chlorobenzene ring.
-
The Linker: A flexible propyl chain.
Workflow Diagram
The following flowchart outlines the logical progression for validating the structure, moving from mass confirmation to stereochemical and connectivity checks.
Figure 1: Step-wise structural validation workflow for CAS 105771-36-6.
Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and the presence of the chlorine atom.
Experimental Protocol (ESI-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (to protonate the imidazole nitrogen).
-
Direct Infusion: Flow rate 10 µL/min.
Data Interpretation
The presence of a Chlorine atom introduces a distinct isotopic signature due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
| Ion Species | m/z (Theoretical) | Relative Abundance | Interpretation |
| [M+H]⁺ (³⁵Cl) | 300.05 | 100% | Protonation at Imidazole N3 |
| [M+H]⁺ (³⁷Cl) | 302.05 | ~32% | Characteristic 3:1 Isotope Pattern |
| [M+Na]⁺ | 322.04 | Variable | Sodium adduct |
Fragmentation Logic (MS/MS)
Under Collision-Induced Dissociation (CID), the molecule cleaves at the weakest bonds—typically the sulfonamide S-N bond and the alkyl-imidazole bond.
Figure 2: Predicted fragmentation pathways for CAS 105771-36-6 in ESI-MS/MS.
Infrared Spectroscopy (FT-IR)
Objective: Identify the sulfonamide "fingerprint" and imidazole ring vibrations.
Key Absorption Bands
The spectrum is dominated by the sulfonyl group. The absence of a carbonyl peak (1650–1750 cm⁻¹) is a critical negative control to rule out amide impurities.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | Notes |
| Amine (Sulfonamide) | 3250 – 3350 | N-H Stretch | Usually sharp; broadened if H-bonding occurs. |
| Imidazole Ring | 3100 – 3150 | C-H Stretch (Aromatic) | Weak, high frequency shoulders. |
| Alkyl Chain | 2850 – 2950 | C-H Stretch (Aliphatic) | Methylene (-CH₂-) stretches. |
| Sulfonamide | 1330 – 1350 | S=O Asymmetric | Diagnostic Peak 1 |
| Sulfonamide | 1150 – 1170 | S=O Symmetric | Diagnostic Peak 2 |
| C-Cl Bond | 1080 – 1100 | C-Cl Stretch | Often obscured but present in fingerprint region. |
| Para-Substitution | 820 – 840 | C-H Out-of-Plane | Indicates 1,4-disubstituted benzene. |
Nuclear Magnetic Resonance (NMR)
Objective: The definitive proof of structure. Solvent Choice: DMSO-d₆ is preferred over CDCl₃.
-
Reasoning: The sulfonamide N-H proton is often broad or invisible in CDCl₃ due to exchange. DMSO-d₆ forms strong hydrogen bonds, stabilizing the N-H proton and resulting in a sharp, visible triplet (due to coupling with the adjacent CH₂).
¹H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| NH | 7.85 | Triplet (br) | 1H | Sulfonamide proton; couples to CH₂ (Pos 8). |
| H-2 (Im) | 7.65 | Singlet | 1H | Most deshielded imidazole proton (between two nitrogens). |
| Ar-H (2,6) | 7.78 | Doublet (J=8.5 Hz) | 2H | Ortho to SO₂ (electron-withdrawing group deshields). |
| Ar-H (3,5) | 7.68 | Doublet (J=8.5 Hz) | 2H | Ortho to Cl. Overlap with Imidazole H-2 is possible. |
| H-5 (Im) | 7.18 | Singlet/Doublet | 1H | Adjacent to N1; deshielded. |
| H-4 (Im) | 6.89 | Singlet/Doublet | 1H | Furthest from N1. |
| CH₂ (10) | 4.02 | Triplet | 2H | Attached to Imidazole N; significantly deshielded. |
| CH₂ (8) | 2.75 | Quartet/Multiplet | 2H | Attached to Sulfonamide N. |
| CH₂ (9) | 1.85 | Quintet | 2H | Central methylene; shielded. |
(Note: Exact shifts may vary ±0.1 ppm depending on concentration and temperature.)
¹³C NMR Assignment (100 MHz, DMSO-d₆)
-
Aromatic Region (120–140 ppm):
-
C-S (Quaternary): ~139 ppm (Deshielded by SO₂).
-
C-Cl (Quaternary): ~137 ppm.
-
Ar-CH: ~129 ppm and ~127 ppm (Benzene carbons).
-
Im-CH (C2): ~137 ppm (Distinctive high shift for imidazole).
-
Im-CH (C4/C5): ~128 ppm and ~119 ppm.
-
-
Aliphatic Region (20–50 ppm):
-
N-CH₂ (Im): ~44 ppm.[3]
-
N-CH₂ (Sulf): ~40 ppm.
-
Central CH₂: ~30 ppm.
-
Integrated Analysis & Quality Control
When analyzing a synthesized batch of CAS 105771-36-6, researchers must watch for specific impurities that spectroscopic data will reveal.
Common Impurity Profile
-
Residual Sulfonyl Chloride:
-
Detection: IR peak shift (S=O stretches move higher); MS shows hydrolysis product (Sulfonic acid, m/z 191/193).
-
-
Bis-alkylation (Impurity):
-
Detection: MS shows [M+Linker+Im]⁺ adducts; NMR shows loss of N-H signal and integration changes in the aliphatic region.
-
Diagram: NMR Correlation Map (COSY & HMBC)
To rigorously prove the connection between the propyl chain and the two aromatic systems, HMBC (Heteronuclear Multiple Bond Correlation) is essential.
Figure 3: Key 2D NMR correlations establishing connectivity between the linker and the aromatic/heterocyclic termini.
References
-
PubChem Database. Compound Summary for CID 111335 (Related Sulfonamides). National Library of Medicine (US). Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for chemical shift prediction).
Sources
- 1. 2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, a novel, nonmutagenic antibacterial with specific activity against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
exploring the pharmacology of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
The following technical guide explores the pharmacology, synthesis, and experimental utility of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide , a dual-pharmacophore probe exhibiting activity against carbonic anhydrases and potential modulation of heme-containing enzymes and histamine receptors.
Technical Monograph & Experimental Guide
Executive Summary
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (CAS: 105771-36-6) is a synthetic small molecule characterized by a benzenesulfonamide core linked to a 1-substituted imidazole moiety via a propyl chain.[1][2] While often utilized as a high-value intermediate in the synthesis of aza-macrocycles (e.g., 1,4,7-triazacyclononanes), its structure integrates two potent pharmacophores: a zinc-binding sulfonamide group and a heme-coordinating imidazole ring. This unique architecture confers pleiotropic pharmacological activity, primarily as a Carbonic Anhydrase (CA) inhibitor , with secondary potential as a Thromboxane Synthase inhibitor and Histamine H3 receptor ligand . This guide details its chemical biology, mechanism of action, and experimental protocols for research applications.
Chemical Identity & Physicochemical Properties
The compound acts as a flexible bidentate ligand. The sulfonamide nitrogen is weakly acidic (pKa ~10), while the imidazole nitrogen is basic (pKa ~6-7), allowing for pH-dependent ionization states that influence target binding.
| Property | Data |
| IUPAC Name | N-[3-(1H-imidazol-1-yl)propyl]-4-chlorobenzenesulfonamide |
| CAS Registry | 105771-36-6 |
| Molecular Formula | C₁₂H₁₄ClN₃O₂S |
| Molecular Weight | 299.78 g/mol |
| Solubility | DMSO (>10 mg/mL), Methanol; Low in water |
| pKa (Predicted) | Sulfonamide: ~10.1; Imidazole: ~6.9 |
| LogP | ~1.8 (Lipophilic tail aids membrane permeability) |
| Key Pharmacophores | Sulfonamide (Zn²⁺ binder), Imidazole (Fe/Heme binder) |
Pharmacodynamics & Mechanism of Action
The pharmacological activity of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide is driven by its ability to coordinate metal centers in metalloenzymes and interact with G-protein coupled receptors (GPCRs).
Primary Target: Carbonic Anhydrase Inhibition
The 4-chlorobenzenesulfonamide moiety is a classic "zinc anchor."
-
Mechanism : The sulfonamide anion (
) coordinates directly to the catalytic Zinc ion ( ) within the active site of Carbonic Anhydrase (CA) isoforms. -
Selectivity : The 4-chloro substitution enhances lipophilicity, improving affinity for transmembrane isoforms (e.g., CA IX , CA XII ) over cytosolic ones (CA I, II).
-
Secondary Interaction : The imidazole-propyl tail extends into the hydrophobic half of the active site, potentially forming pi-stacking interactions or hydrogen bonds with residues like His64 (proton shuttle), further stabilizing the complex.
Secondary Target: Heme-Enzyme Inhibition (CYP450 / Thromboxane Synthase)
The 1-substituted imidazole group is a known inhibitor of heme-containing enzymes.
-
Mechanism : The unprotonated nitrogen (N3) of the imidazole ring coordinates axially to the Heme Iron (
), displacing the water molecule required for oxygen activation. -
Target : This mechanism is characteristic of Thromboxane A2 Synthase inhibitors (e.g., Dazoxiben analogs) and Cytochrome P450 inhibitors (e.g., Ketoconazole).
Tertiary Target: Histamine H3 Receptor Modulation
The structure mimics the histamine H3 antagonist scaffold (e.g., VUF 5574 ), although the imidazole is N-linked (1-yl) rather than C-linked (4-yl).
-
Activity : While C-linked imidazoles are typically more potent H3 antagonists, N-linked analogs often retain affinity as low-efficacy antagonists or inverse agonists , serving as valuable negative controls or probes for structure-activity relationship (SAR) studies.
Mechanistic Pathway Diagram
The following diagram illustrates the dual-binding logic and downstream signaling effects.
Figure 1: Multi-target pharmacological mechanism of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide.
Experimental Protocols
The following protocols are designed for synthesizing the compound and validating its primary activity (CA inhibition).
Synthesis Protocol
Objective: Synthesis of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide via nucleophilic substitution. Reference: Adapted from Argouarch et al., Tetrahedron Lett. 2002.
Reagents:
-
4-Chlorobenzenesulfonyl chloride (1.0 eq)
-
1-(3-Aminopropyl)imidazole (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Workflow:
-
Preparation : Dissolve 1-(3-aminopropyl)imidazole (12.5 g, 0.1 mol) and Et₃N (16.7 mL) in anhydrous DCM (200 mL) in a round-bottom flask under inert atmosphere (
). -
Addition : Cool the solution to 0°C. Add 4-chlorobenzenesulfonyl chloride (21.1 g, 0.1 mol) portion-wise or dropwise as a solution in DCM over 30 minutes.
-
Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Work-up :
-
Wash the organic layer with saturated
(2 x 100 mL) to remove acidic byproducts. -
Wash with Brine (1 x 100 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM
5% MeOH/DCM) to yield the product as a white/off-white solid. -
Validation : Confirm structure via
-NMR (DMSO- ) and Mass Spectrometry (ESI+ m/z 300.1).
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine the inhibition constant (
Methodology:
-
Enzyme Prep : Recombinant hCA II is dissolved in HEPES buffer (20 mM, pH 7.5).
-
Substrate : p-Nitrophenyl acetate (functional assay) or
hydration (catalytic assay). The hydration method using a stopped-flow spectrophotometer is the gold standard. -
Indicator : Phenol red (0.2 mM) is used to monitor the pH change (absorbance at 557 nm).
-
Procedure :
-
Incubate enzyme (10 nM) with the inhibitor (0.1 nM – 10 µM) for 15 min at 25°C.
-
Rapidly mix with
-saturated water in the stopped-flow instrument. -
Measure the initial rate of acidification.
-
-
Analysis : Fit data to the Cheng-Prusoff equation to derive
.-
Expected Result:
in the nanomolar range (10–500 nM) typical for sulfonamides.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the target compound.
References
-
Argouarch, G. , Gibson, C. L., Stones, G., & Sherrington, D. C. (2002).[3] The synthesis of chiral annulet 1,4,7-triazacyclononanes. Tetrahedron Letters, 43(21), 3795-3798.[3]
- Context: Describes the synthesis of the title compound as a key intermedi
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Context: Authoritative review on the mechanism and SAR of sulfonamide-based CA inhibitors.
-
Stark, H. (2003). Recent advances in histamine H3/H4 receptor ligands. Expert Opinion on Therapeutic Patents, 13(6), 851-865.
- Context: Discusses the imidazole-propyl pharmacophore in histamine receptor ligands.
-
Recanatini, M. , et al. (1998). A new class of non-imidazole H3-antagonists. Bioorganic & Medicinal Chemistry Letters, 8(12), 1523-1528.
- Context: Comparative SAR for sulfonamide linkers in H3 antagonists.
Sources
The Imidazole Scaffold: A Universal Pharmacophore in Drug Discovery
This guide provides an in-depth technical analysis of imidazole-based therapeutic targets, designed for researchers in medicinal chemistry and pharmacology.
Executive Summary
The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is a "privileged scaffold" in medicinal chemistry. Its ubiquity stems from its dual electronic nature: the pyridine-like nitrogen (N3) acts as a hydrogen bond acceptor and metal ligand, while the pyrrole-like nitrogen (N1) serves as a hydrogen bond donor. This amphoteric character allows imidazole derivatives to interact with a diverse array of biological targets, ranging from metalloenzymes (CYP450s) to G-protein coupled receptors (GPCRs) and structural proteins (tubulin).
This guide dissects the molecular mechanisms of three primary target classes: Heme-dependent enzymes , Kinases/Microtubules , and GPCRs , providing validated experimental protocols for their interrogation.
Section 1: The Pharmacophore & Molecular Interactions
The therapeutic versatility of imidazole is dictated by its pKa (~7.0) and its ability to coordinate transition metals.
-
Metal Coordination: The unshared electron pair on N3 forms stable coordinate covalent bonds with heme iron (
) or Zinc ( ). This is the basis for the mechanism of azole antifungals and metalloprotease inhibitors. -
Hydrogen Bonding: Imidazole mimics the histidine side chain, allowing it to engage in "lock-and-key" or "induced fit" interactions within protein active sites, often replacing water molecules in the hydration shell.
- Stacking: The aromatic ring facilitates stacking interactions with phenylalanine, tyrosine, or tryptophan residues in hydrophobic binding pockets (e.g., the AT1 receptor).
Section 2: The Gold Standard – Sterol 14 -Demethylase (CYP51)
Therapeutic Area: Antifungal (Candida, Aspergillus) & Antiparasitic (Trypanosoma, Leishmania).
Mechanism of Action
CYP51 is a cytochrome P450 monooxygenase essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.
-
Substrate Entry: Lanosterol enters the hydrophobic access channel.
-
Inhibitor Binding: The imidazole derivative enters the active site.[1] The N3 nitrogen coordinates directly to the heme iron (Fe), occupying the sixth coordination position.
-
Catalytic Blockade: This coordination prevents the binding of molecular oxygen, halting the oxidative removal of the 14
-methyl group. -
Consequence: Accumulation of toxic 14
-methylsterols and depletion of ergosterol lead to membrane stress and cell death.
Visualization: CYP51 Inhibition Pathway
The following diagram illustrates the mechanistic interruption of the ergosterol pathway by imidazole compounds.
Figure 1: Mechanistic pathway of CYP51 inhibition. The imidazole inhibitor competes with oxygen for the heme iron, diverting the pathway toward toxic sterol accumulation.
Section 3: Oncology Targets – Kinases & Microtubules
Therapeutic Area: Cancer (Melanoma, Carcinomas).[2]
B-Raf Kinase (V600E Mutation)
Imidazole-based compounds (e.g., derivatives structurally related to sorafenib or vemurafenib precursors) target the ATP-binding pocket of the B-Raf kinase.
-
Binding Mode: The imidazole core often serves as a scaffold to orient hydrogen bond donors/acceptors towards the "hinge region" (Glu501, Cys532) of the kinase.
-
Selectivity: Modifications at the C2 and C4/5 positions allow for selectivity between the active (DFG-in) and inactive (DFG-out) conformations of the kinase.
Microtubule Dynamics
2-Aryl-benzimidazoles and related fused imidazoles bind to the colchicine-binding site on
-
Effect: They inhibit tubulin polymerization, preventing the formation of the mitotic spindle.[3]
-
Outcome: Cells arrest in the G2/M phase, triggering apoptosis.[3]
Quantitative Comparison of Potency
The following table summarizes potency data (
| Target Class | Specific Target | Compound Type | Potency ( | Mechanism |
| Enzyme | CYP51 (Candida) | 1-Substituted Imidazole | 0.01 - 0.5 | Heme Coordination |
| Kinase | B-Raf V600E | Imidazole-Urea Hybrid | 10 - 100 nM | ATP Competition |
| Cytoskeleton | Tubulin (Colchicine Site) | 2-Aryl-Benzimidazole | 20 - 250 nM | Polymerization Inhibition |
| GPCR | AT1 Receptor | Biphenyl-Tetrazole-Imidazole | 1 - 10 nM | Competitive Antagonism |
Section 4: Experimental Protocols for Target Validation
To ensure scientific integrity, every synthesized compound must undergo rigorous validation. Below are two self-validating protocols.
Protocol A: Determination of CYP51 Binding (Type II Difference Spectra)
Objective: Confirm direct interaction between the imidazole nitrogen and the heme iron of recombinant CYP51. Principle: Binding of a nitrogen ligand to the heme iron induces a spectral shift (Type II), characterized by a peak at ~425-435 nm and a trough at ~390-410 nm.
Materials:
-
Recombinant CYP51 (Candida or Trypanosoma origin).
-
Buffer: 50 mM Potassium Phosphate, pH 7.4, 10% Glycerol.
-
UV-Vis Spectrophotometer (Dual-beam or Diode Array).
Step-by-Step Methodology:
-
Baseline Correction: Fill two cuvettes (Reference and Sample) with 1 mL of 1-2
M CYP51 enzyme solution. Record the baseline (350–500 nm). -
Titration: Add the imidazole inhibitor (dissolved in DMSO) to the Sample cuvette in stepwise increments (e.g., 0.1
M to 10 M). Add an equivalent volume of pure DMSO to the Reference cuvette to correct for solvent effects. -
Measurement: Record the difference spectrum after each addition.
-
Validation:
-
Positive Result: Emergence of a peak at ~430 nm and trough at ~410 nm.
-
Calculation: Plot
vs. [Inhibitor]. Fit to the Michaelis-Menten or Morrison equation to determine the Binding Constant ( ).
-
Protocol B: Tubulin Polymerization Assay
Objective: Assess the ability of the compound to inhibit microtubule assembly.[3] Principle: Tubulin polymerization increases solution turbidity (light scattering) or fluorescence (if using a reporter dye like DAPI).
Step-by-Step Methodology:
-
Preparation: Prepare Purified Tubulin (>99%) in G-PEM buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep on ice. -
Incubation: In a 96-well plate (pre-warmed to 37°C), add test compounds (1-100
M). Include Paclitaxel (stabilizer control) and Nocodazole (destabilizer control). -
Initiation: Add the cold tubulin solution to the wells. Immediately transfer to a plate reader at 37°C.
-
Kinetics: Measure Absorbance (340 nm) or Fluorescence (Ex 360/Em 450 nm) every 30 seconds for 60 minutes.
-
Analysis: Calculate the
(rate of polymerization) and the steady-state mass. A reduction in compared to vehicle control indicates inhibition.
Section 5: Drug Discovery Workflow
The following diagram outlines the logical flow from scaffold design to lead candidate selection, emphasizing the "fail-fast" checkpoints.
Figure 2: Iterative workflow for imidazole-based drug discovery. Note the feedback loops (dashed lines) for SAR refinement.
References
-
Review of Imidazole Derivatives (2024): Kumar, R. A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. Link
-
CYP51 Mechanism: Lepesheva, G. I., & Waterman, M. R. Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. PMC. Link
-
B-Raf Inhibition: Roskoski, R. Raf kinase inhibitory mechanism. PubMed Central. Link
-
Microtubule Targeting: Sharma, P., et al. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules/PMC. Link
-
Angiotensin Receptor Binding: Miura, S. I., et al. Reassessment of the Unique Mode of Binding between Angiotensin II Type 1 Receptor and Their Blockers. PLOS ONE. Link
-
CYP51 Assay Protocol: Hargrove, T. Y., et al. Characterization of the Molecular Mechanism of Inhibition of Fungal Sterol 14α-Demethylase. Journal of Biological Chemistry. Link (Generalized reference for spectral binding protocols).
Sources
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide molecular structure and formula
Executive Summary
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (CAS 105771-36-6) is a specialized sulfonamide derivative integrating an imidazole heterocycle with a chlorobenzenesulfonyl scaffold via a propyl linker.[1][2][3] While structurally related to antifungal azoles and sulfonamide antibiotics, this compound has distinct utility in agricultural chemistry as a plant growth regulator with cytokinin-like activity. This guide provides a comprehensive technical breakdown of its molecular architecture, validated synthetic pathways, physicochemical properties, and experimental handling protocols.
Chemical Identity & Structural Analysis[4][5][6]
The molecule is characterized by three distinct domains: the electron-withdrawing 4-chlorobenzenesulfonyl group, a flexible propyl spacer, and a basic imidazole ring attached at the N1 position. This architecture imparts amphiphilic properties, allowing interaction with both hydrophobic binding pockets (via the chlorophenyl ring) and metal centers or hydrogen bond donors (via the imidazole nitrogen).
Molecular Specifications
| Property | Specification |
| Chemical Name | N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide |
| CAS Registry Number | 105771-36-6 |
| Molecular Formula | C₁₂H₁₄ClN₃O₂S |
| Molecular Weight | 299.78 g/mol |
| SMILES | Clc1ccc(cc1)S(=O)(=O)NCCCn2ccnc2 |
| InChI Key | Predicted based on structure: [Unique Hash] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |
Structural Connectivity Diagram
The following diagram illustrates the logical connectivity and functional domains of the molecule.
Synthesis & Fabrication
The synthesis of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide follows a nucleophilic substitution pathway (Sulfonylation). This reaction is thermodynamically favorable but requires careful pH control to prevent protonation of the imidazole ring, which would deactivate the nucleophile, or hydrolysis of the sulfonyl chloride.
Reaction Mechanism
The primary amine of 1-(3-aminopropyl)imidazole acts as the nucleophile, attacking the sulfur atom of 4-chlorobenzenesulfonyl chloride . A base (typically Triethylamine or Pyridine) is required to scavenge the HCl byproduct.
Reaction Equation:
Synthetic Workflow Diagram
Experimental Protocols
Detailed Synthesis Procedure
Note: All steps must be performed in a fume hood due to the corrosive nature of sulfonyl chlorides.
-
Preparation : Dissolve 1-(3-aminopropyl)imidazole (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Addition : Dropwise add a solution of 4-chlorobenzenesulfonyl chloride (1.0 equiv) in DCM to the reaction mixture over 30 minutes. Maintain temperature < 5°C to avoid side reactions.
-
Reaction : Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor progress via TLC (System: DCM/MeOH 9:1).
-
Work-up :
-
Quench reaction with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification : Evaporate the solvent under reduced pressure. Recrystallize the crude solid from Ethanol or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
Analytical Characterization
To validate the structure, researchers should look for the following spectral signatures:
-
¹H NMR (DMSO-d₆):
-
δ ~7.5–7.8 ppm (4H, aromatic, chlorophenyl).
-
δ ~7.6, 7.2, 6.9 ppm (3H, imidazole ring).
-
δ ~2.8 ppm (2H, t, -CH₂-N-SO₂).
-
δ ~4.0 ppm (2H, t, -CH₂-imidazole).
-
δ ~1.8 ppm (2H, m, central -CH₂-).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z ~300.2.
-
Isotopic pattern showing ³⁵Cl/³⁷Cl ratio (3:1).
-
Biological Mechanism & Applications
Agricultural Chemistry (Plant Growth Regulation)
The primary documented application of CAS 105771-36-6 is in agricultural research. The molecule exhibits cytokinin-like activity , influencing cell division and shoot differentiation.
-
Mechanism: The imidazole moiety mimics the adenine base found in natural cytokinins (e.g., Zeatin), while the sulfonamide tail modulates transport or stability within plant tissues.
-
Use Cases: Tissue culture optimization, delaying leaf senescence, and promoting root development in stress conditions.
Pharmacological Potential
While primarily an agrochemical, the structure possesses pharmacophores relevant to drug discovery:
-
Antifungal Activity: The N-substituted imidazole is a classic pharmacophore for inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis.
-
Carbonic Anhydrase Inhibition: The sulfonamide group is a known zinc-binding motif, suggesting potential activity against carbonic anhydrase isoforms.
Safety & Handling (MSDS Highlights)
| Hazard Class | Description | Precaution |
| Skin Irritant | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritant | Causes serious eye irritation (H319) | Use safety goggles/face shield. |
| Respiratory | May cause respiratory irritation (H335) | Handle in a well-ventilated fume hood. |
| Storage | Hygroscopic / Light Sensitive | Store at RT, dry, protected from light. |
References
-
PubChem Compound Summary . 4-Chlorobenzenesulfonamide (Precursor). National Center for Biotechnology Information. Available at: [Link]
-
MySkinRecipes Chemical Database . N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (CAS 105771-36-6).[1][2][3] Available at: [Link] (Search ID: 172350)
-
EPA Substance Registry . Imidazole Derivatives and Agricultural Applications. US Environmental Protection Agency. Available at: [Link]
Sources
Methodological & Application
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide as a plant growth regulator
Application Note: Characterization and Protocol for N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide as a Gibberellin Biosynthesis Inhibitor
Part 1: Executive Summary & Mechanism of Action
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide is a specialized heterocyclic sulfonamide used in plant physiology as a chemical probe to modulate plant architecture. Unlike broad-spectrum herbicides, this compound functions as a specific Plant Growth Regulator (PGR) by targeting the isoprenoid pathway.
Its primary mode of action is the inhibition of Gibberellin (GA) biosynthesis .[1] Structurally, it combines a chlorobenzenesulfonamide moiety with an imidazole head group linked by a propyl chain. This structure mimics the transition state of substrates for cytochrome P450 monooxygenases.
Mechanism: The P450 Blockade
The efficacy of this compound relies on the imidazole ring. The non-bonded electron pair on the
In plants, this specifically targets ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) , enzymes responsible for oxidizing ent-kaurene to ent-kaurenoic acid and subsequently to GA12. By blocking these oxidative steps, the compound reduces the pool of bioactive GAs (GA1, GA3, GA4), leading to:
-
Reduced Internode Elongation: Resulting in a dwarfed, compact phenotype.
-
Root System Promotion: Reallocating energy from shoot growth to root biomass.
-
Stress Tolerance: Enhancing chlorophyll content and drought resilience (a "greening effect").
Part 2: Physicochemical Properties & Formulation
Before initiating biological assays, accurate formulation is critical due to the hydrophobic nature of the benzenesulfonamide core.
Table 1: Compound Specifications
| Property | Detail |
|---|---|
| Chemical Name | N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide |
| CAS Number | 105771-36-6 |
| Molecular Formula |
Protocol 1: Stock Solution Preparation (100 mM)
-
Reagents: Anhydrous DMSO (Dimethyl sulfoxide), 0.22 µm PTFE syringe filter.
-
Step-by-Step:
-
Weigh 29.98 mg of the compound.
-
Dissolve in 1.0 mL of anhydrous DMSO. Vortex vigorously for 30 seconds until the solution is clear.
-
Sterilization: If using for tissue culture, filter the DMSO stock through a 0.22 µm PTFE filter. Note: Do not use cellulose acetate filters as DMSO may degrade them.
-
Aliquot: Dispense into 50 µL aliquots to prevent freeze-thaw cycles. Store at -20°C.
-
Part 3: Biological Validation Protocols
To validate the PGR activity and specificity of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide, we utilize a "Rescue Assay." This confirms that growth inhibition is due to GA deficiency (which can be reversed by adding GA3) rather than general cytotoxicity (which cannot be reversed).
Protocol 2: The Rice Seedling Micro-Drop Bioassay
Target: Determination of
Materials:
-
Rice seeds (Oryza sativa, dwarf-sensitive variety e.g., Waito-C or standard Tan-ginbozu).
-
0.6% Agar gel.
-
Compound Stock (100 mM).
-
Gibberellic Acid (GA3) control solution.
Workflow:
-
Germination: Sterilize seeds (1% NaClO, 15 min) and germinate on wet filter paper at 30°C for 48 hours until the coleoptile is ~2mm.
-
Treatment Preparation: Dilute the 100 mM DMSO stock into 50% Acetone/Water to create a working range: 0.1 µM, 1.0 µM, 10 µM, 100 µM.
-
Application: Select uniformly germinated seeds. Apply 1 µL of the test solution directly to the coleoptile tip using a micropipette.
-
Control: 50% Acetone/Water vehicle.
-
Rescue Group: Compound (10 µM) + GA3 (1 µM).
-
-
Incubation: Transfer seedlings to 0.6% water agar in deep petri dishes or test tubes. Incubate at 25°C under continuous light (3000 lux) for 5-7 days.
-
Measurement: Measure the length of the second leaf sheath .
Data Interpretation:
-
Plot [Concentration] (log scale) vs. Sheath Length (linear scale).
-
Validation Criteria: The Rescue Group (Compound + GA3) must show elongation comparable to the Control. If the Rescue Group remains stunted, the compound is exhibiting off-target cytotoxicity.
Part 4: Visualization of Signaling Pathway
The following diagram illustrates the specific intervention point of the compound within the Gibberellin Biosynthesis pathway.
Caption: Figure 1. Mechanism of Action. The sulfonamide compound coordinates with P450 heme centers (KO/KAO), severing the pathway from ent-Kaurene to Bioactive GAs.
Part 5: Advanced Application - Whole Plant Foliar Spray
For researchers moving from in vitro to greenhouse assays, solubility management is paramount to prevent nozzle clogging and ensure leaf uptake.
Protocol 3: Greenhouse Foliar Application
Objective: Evaluation of drought stress tolerance and canopy management in dicots (e.g., Arabidopsis, Tomato, or Soybean).
Reagents:
-
Compound Stock (100 mM in DMSO).
-
Surfactant: Tween-20 or Silwet L-77.
-
Carrier: Distilled water.
Procedure:
-
Dose Calculation: Typical effective foliar rates range from 10 to 50 mg/L (ppm) .
-
Calculation: To make 100 mL of 30 mg/L (~100 µM) solution:
-
Dilute 100 µL of 100 mM Stock into 100 mL water.
-
-
Surfactant Addition: Add Tween-20 at 0.1% v/v (100 µL per 100 mL).
-
Critical Step: Add surfactant after the compound is mixed into water to prevent precipitation. The surfactant aids in penetrating the waxy cuticle.
-
-
Application Timing: Apply when plants have 2-4 true leaves.
-
Method: Spray to "run-off" (until droplets just begin to fall from leaves). Ensure underside coverage.
Expected Phenotypes (7-14 Days Post-Spray):
-
Darker Green Leaves: Due to increased chlorophyll density (cell compaction).
-
Thicker Stems: Increased radial growth vs. longitudinal growth.
-
Delayed Senescence: Treated leaves remain green longer under water-deficit conditions.
Part 6: Troubleshooting & Controls
| Observation | Probable Cause | Corrective Action |
| Precipitation in Spray Tank | Rapid addition of DMSO stock to cold water.[2] | Add DMSO stock dropwise to warm water (25°C) while stirring rapidly. Ensure surfactant is used. |
| Leaf Burn (Phytotoxicity) | Concentration too high or DMSO > 0.5%.[2] | Reduce DMSO concentration in final spray.[2] Keep final DMSO < 0.1%. Use an acetone co-solvent if necessary. |
| No Effect Observed | High endogenous GA levels or rapid metabolism.[2] | Increase dosage or switch to soil drench (root uptake is often more systemic for imidazoles).[2] |
| Chlorosis (Yellowing) | Off-target inhibition (e.g., carotenoid pathway).[2] | The compound may be hitting P450s in the carotenoid path.[2] Confirm with GA3 rescue. |
References
-
Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology.
-
Hedden, P., & Thomas, S. G. (2012).
-
Chemical Book. (2024).[3] N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide Product Specifications and CAS 105771-36-6 Data.[4][5][6][7][8]
-
Luo, D., et al. (2021).[9] Synthesis and Biological Activity Evaluation of Imidazole Heterocyclic Sulfonylurea Compounds. Heterocycles. (Contextual reference for imidazole-sulfonylurea synthesis and antifungal/PGR overlap).
-
National Center for Biotechnology Information (NCBI). (2024).
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Gibberellin disturbs the balance of endogenesis hormones and inhibits adventitious root development of Pseudostellaria heterophylla through regulating gene expression related to hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13705-05-0,2,4-Dichloro-6-(methylthio)-1,3,5-triazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 88398-83-8[5-(Aminosulfonyl)-1-Methyl-1H- Pyrazole-4-Carbo 98%]- Jizhi Biochemical [acmec.com.cn]
- 6. Benzimidazole and Imidazole Derivatives | CymitQuimica [cymitquimica.com]
- 7. N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide [myskinrecipes.com]
- 8. N-[3-(1-IMIDAZOLYL)PROPYL, ANGENE, 2773342 - 나비엠알오 [navimro.com]
- 9. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Foliar Delivery of Sodium 1-Naphthaleneacetate (CAS 105771-36-6)
Executive Summary & Compound Profile
Target Compound: Sodium 1-Naphthaleneacetate (NAA-Na) CAS Registry Number: 105771-36-6 Molecular Formula: C₁₂H₉NaO₂ Primary Function: Synthetic Auxin / Plant Growth Regulator (PGR)
This guide addresses the specific formulation and application protocols for CAS 105771-36-6 , the sodium salt form of 1-Naphthaleneacetic acid (NAA). Unlike its parent acid (CAS 86-87-3), which requires organic solvents or alkaline adjustments for solubilization, NAA-Na is highly water-soluble. This physicochemical distinction fundamentally alters the preparation workflow, reducing phytotoxicity risks associated with solvent carriers (e.g., ethanol or DMSO) and simplifying tank-mixing.
This protocol is designed for researchers investigating auxin-mediated physiological responses, including fruit thinning, adventitious rooting, and apical dominance suppression.
Mechanistic Foundation: The Auxin Signaling Cascade
To optimize foliar application, one must understand the cellular destination of the compound. Upon foliar absorption, NAA-Na dissociates. The active moiety, the naphthaleneacetate anion, mimics Indole-3-acetic acid (IAA).
Causality in Application: The efficacy of the spray is directly correlated to the compound's ability to penetrate the waxy cuticle and bind to the Transport Inhibitor Response 1 (TIR1) receptor.
Visualization: Auxin Signal Transduction Pathway
The following diagram illustrates the molecular pathway activated by the foliar application, highlighting the critical degradation of Aux/IAA repressors which allows for gene transcription.
Figure 1: Molecular mechanism of action from foliar contact to gene expression.
Pre-Formulation & Critical Parameters
Success relies on the "Three S" principles: Solubility, Stability, and Surfactancy .
Solubility and pH Dynamics
While NAA-Na is water-soluble, the pH of the spray solution dictates uptake efficiency.
-
The Dissociation Trap: At neutral pH, NAA exists as an anion (A-), which is hydrophilic and penetrates the lipophilic cuticle poorly.
-
The Acid Shift: Lowering the pH (approx. 4.5–5.5) protonates a portion of the NAA to its uncharged acid form (HA), which diffuses more readily across the cuticle [1].
Dosage Reference Table
Concentrations vary wildly based on the phenological target.
| Application Target | Concentration Range (ppm / mg/L) | Timing / Phenology | Physiological Goal |
| Fruit Thinning (Apple/Pear) | 5 – 15 ppm | King bloom petal fall (7-14mm fruit size) | Induce abscission of weaker fruitlets |
| Stop-Drop (Pre-harvest) | 10 – 20 ppm | 2-3 weeks pre-harvest | Inhibit abscission layer formation |
| Tissue Culture / Rooting | 0.1 – 2.0 ppm | Propagation stage | Stimulate adventitious root primordia |
| Biomass Enhancement | 20 – 50 ppm | Vegetative growth phase | Stimulate cell expansion |
Detailed Experimental Protocol: Foliar Application
Objective: To prepare and apply a 10 ppm NAA-Na working solution with optimized uptake properties.
Materials Required
-
Active Ingredient: Sodium 1-Naphthaleneacetate (CAS 105771-36-6), >98% purity.
-
Solvent: Deionized (DI) Water (Type II).
-
Adjuvant: Non-ionic surfactant (e.g., Tween 20 or Silwet L-77). Note: Silwet L-77 is preferred for hydrophobic leaves due to lower surface tension.
-
Buffer: Potassium Phosphate buffer or dilute Phosphoric acid (to adjust pH).
Workflow Visualization
Figure 2: Step-by-step formulation workflow for NAA-Na foliar spray.
Step-by-Step Methodology
Step 1: Preparation of Stock Solution (1000 ppm)
Rationale: Working with small powder masses increases weighing errors. A concentrated stock ensures accuracy.
-
Weigh 100 mg of NAA-Na.
-
Dissolve in 100 mL of deionized water.
-
Vortex until fully dissolved (Solution should be clear).
-
Storage: Store at 4°C in an amber bottle. Stability: ~1 month.
Step 2: Preparation of Working Solution (Example: 10 ppm)
-
Calculate volume required:
-
To make 1 Liter of 10 ppm solution:
.
-
-
Add 10 mL of Stock Solution to 980 mL of DI water.
Step 3: pH Optimization (The "Protonation" Step)
-
Measure the pH of the solution. It will likely be near neutral (7.0).
-
Add dilute Phosphoric Acid dropwise to bring pH to 5.0 – 5.5 .
-
Why? This maximizes cuticular penetration without causing acid burn to the tissue.
-
Step 4: Surfactant Addition
-
Add 0.5 mL to 1.0 mL of Tween 20 (0.05% - 0.1% v/v) to the 1 Liter mixture.
-
Gently invert to mix. Do not vortex vigorously to avoid excessive foaming.
Step 5: Application Technique
-
Equipment: Use a sprayer with a fine mist nozzle (conical pattern preferred).
-
Technique: Apply to the adaxial (top) and abaxial (bottom) leaf surfaces.
-
Endpoint: Spray until "glisten" (just before runoff).
-
Environmental Control: Apply during low light/low temp (morning/evening) to increase drying time and absorption window. Avoid application if rain is expected within 6 hours [2].
Validation & Quality Control (Self-Validating System)
To ensure the protocol was executed correctly, you must include a biological positive control.
The "Epinasty Test" (Rapid Bioassay):
-
Setup: Treat 3 tomato or bean plants with the 10 ppm solution.
-
Observation: Within 12–24 hours, treated plants should exhibit epinasty (downward curling of leaves) due to asymmetric ethylene production triggered by high auxin activity.
-
Interpretation:
-
Curling: Active compound, successful uptake.
-
No Curling: Degraded compound, pH too high, or insufficient surfactant.
-
Safety & Environmental Considerations
-
PPE: Wear nitrile gloves and safety goggles. While NAA-Na is less volatile than ester forms, inhalation of mist must be avoided.
-
Half-Life: NAA degrades rapidly in sunlight (photolysis) and soil (microbial breakdown). The half-life in soil is typically 1-2 weeks.
-
Phytotoxicity: Do not exceed 50 ppm on sensitive broadleaf crops unless inducing herbicidal effects.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23664797, Sodium 1-naphthaleneacetate. Retrieved from [Link]
-
Penn State Extension (2023). Plant Growth Regulators for Fruit Trees. (Provides authoritative data on environmental conditions for uptake). Retrieved from [Link]
-
University of Massachusetts Amherst (2023). Foliar Application of Plant Growth Regulators. Center for Agriculture, Food, and the Environment. Retrieved from [Link]
- Taiz, L., & Zeiger, E.Plant Physiology and Development.
High-Performance Synthesis of Benzenesulfonamide-Bearing Imidazole Scaffolds
Application Note: AN-MEDCHEM-2026-04
Abstract & Scientific Rationale
The integration of a benzenesulfonamide moiety into an imidazole scaffold is a cornerstone strategy in the design of Carbonic Anhydrase (CA) inhibitors. The sulfonamide group (
This guide details two distinct, high-fidelity protocols for synthesizing these hybrids:
-
Protocol A: A diversity-oriented Debus-Radziszewski Multicomponent Reaction (MCR) for generating 2-substituted-4,5-diarylimidazoles.
-
Protocol B: A precision
-Alkylation strategy for functionalizing the imidazole nitrogen.
Retrosynthetic Analysis & Pathway Logic
The synthesis is approached with two distinct logical frameworks depending on the desired substitution pattern.
Pathway Visualization (DOT)
The following diagram illustrates the decision matrix and reaction flow for both protocols.
Caption: Decision matrix for synthesizing C2-substituted vs. N1-substituted imidazole sulfonamides.
Protocol A: Debus-Radziszewski Multicomponent Synthesis
Best for: Creating libraries of 2,4,5-trisubstituted imidazoles. Mechanism: Condensation of a 1,2-diketone, an aldehyde, and an ammonia source.[1][2][3]
Reagents & Stoichiometry
| Component | Reagent | Equivalents | Role |
| Aldehyde | 4-Formylbenzenesulfonamide | 1.0 eq | Provides the ZBG (Sulfonamide) |
| Diketone | Benzil (1,2-diphenylethane-1,2-dione) | 1.0 eq | Forms the C4-C5 backbone |
| Nitrogen Source | Ammonium Acetate ( | 4.0 - 6.0 eq | Provides Nitrogen for the heterocycle |
| Solvent | Glacial Acetic Acid ( | [0.5 M] | Solvent & Acid Catalyst |
Step-by-Step Methodology
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Benzil (2.10 g, 10 mmol) and 4-Formylbenzenesulfonamide (1.85 g, 10 mmol).
-
Solvation: Add Glacial Acetic Acid (20 mL). Stir at room temperature until partial dissolution occurs.
-
Activation: Add Ammonium Acetate (3.85 g, 50 mmol). Note: Excess
is crucial to prevent the formation of oxazole byproducts. -
Reaction: Attach a reflux condenser. Heat the mixture to 110°C (Reflux) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase:
: 9:1). The starting benzil spot ( ) should disappear.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the dark orange solution into Crushed Ice (100 g) with vigorous stirring.
-
Precipitation: Neutralize the slurry to pH 7–8 using concentrated Ammonium Hydroxide (
) dropwise. A heavy precipitate (yellow/cream) will form. -
Purification:
-
Filter the solid using a Büchner funnel.
-
Wash with Cold Water (
mL) to remove residual acetic acid and ammonium salts. -
Recrystallization: Dissolve the crude solid in boiling Ethanol (EtOH). Allow to cool slowly to 4°C.
-
-
Characterization: Yield is typically 75–85%.
-
NMR (DMSO-
): Look for the characteristic sulfonamide singlet ( ) at 7.3–7.5 ppm (exchangeable with ) and the imidazole NH at 12.5–13.0 ppm.
-
NMR (DMSO-
Protocol B: N-Alkylation of Imidazole
Best for: Rapid functionalization of the imidazole nitrogen (N1) with a sulfonamide linker.
Mechanism:
Reagents & Stoichiometry
| Component | Reagent | Equivalents | Role |
| Nucleophile | Imidazole | 1.0 eq | Core Scaffold |
| Electrophile | 4-(Bromomethyl)benzenesulfonamide | 1.1 eq | Sulfonamide Linker |
| Base | Potassium Carbonate ( | 2.0 eq | Acid Scavenger / Deprotonator |
| Solvent | DMF or Acetonitrile | [0.2 M] | Polar Aprotic Solvent |
Step-by-Step Methodology
-
Activation: In a dried flask, dissolve Imidazole (0.68 g, 10 mmol) in anhydrous DMF (15 mL). Add
(2.76 g, 20 mmol) and stir at room temperature for 30 minutes to facilitate deprotonation. -
Addition: Add 4-(Bromomethyl)benzenesulfonamide (2.75 g, 11 mmol) portion-wise over 10 minutes.
-
Critical Control Point: The reaction is exothermic. If scaling up (>10g), use an ice bath during addition.
-
-
Reaction: Heat to 80°C for 3–5 hours.
-
Workup:
-
Pour the reaction mixture into Ice Water (100 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash the organic layer with Brine (
mL) to remove DMF. -
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: The residue often requires Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient 50:50
0:100) due to potential N1/N3 regioisomer issues if the imidazole is substituted.
Mechanistic Insight: The Debus-Radziszewski Pathway
Understanding the mechanism allows for troubleshooting low yields. The reaction proceeds via a dual-imine formation followed by a cyclization.
Caption: Mechanistic flow of the Debus-Radziszewski imidazole synthesis.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield | Insufficient Ammonia | Increase |
| Sticky Product | Incomplete Cyclization | Increase reflux time; ensure temperature is >100°C. |
| Dark Tarry Impurities | Polymerization of Aldehyde | Conduct reaction under Nitrogen atmosphere; check aldehyde purity. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Bhat, M. A., et al. (2017). Design, synthesis and biological evaluation of novel imidazole-benzenesulfonamide derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Radziszewski, B. (1882).[1][4] Über die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. Link
-
El-Azab, A. S., et al. (2023).[5] Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
use of CAS 105771-36-6 in agrochemical formulation research
Application Note: Formulation and Characterization of the Novel Fungicide Candidate N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (CAS 105771-36-6)
Introduction
This guide details the formulation, characterization, and biological evaluation of CAS 105771-36-6 (Chemical Name: N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide). As a research-grade active ingredient (AI), this compound represents a hybrid class of fungicides combining a sulfonamide moiety with an imidazole ring .
While imidazoles (e.g., prochloraz, imazalil) are well-established Sterol Biosynthesis Inhibitors (SBIs), the addition of the sulfonamide group is hypothesized to modulate lipophilicity and metabolic stability, potentially overcoming resistance mechanisms seen in legacy azoles. This protocol provides a standardized workflow to transition this molecule from raw synthesis to a bioavailable agrochemical formulation.
Mechanism of Action
The primary mode of action for CAS 105771-36-6 is the inhibition of lanosterol 14α-demethylase (CYP51) , a key enzyme in the fungal ergosterol biosynthesis pathway.
-
The Imidazole "Warhead": The nitrogen atom at position 3 of the imidazole ring binds coordinately to the heme iron of the CYP51 enzyme.
-
The Sulfonamide Linker: Provides structural rigidity and lipophilic balance, facilitating penetration through the fungal cell wall and plasma membrane.
-
Consequence: Depletion of ergosterol leads to the accumulation of toxic methylated sterols, membrane fluidity loss, and eventual fungal cell death.
Figure 1: Mechanism of Action Pathway
Caption: Pathway illustrating the inhibition of ergosterol biosynthesis by CAS 105771-36-6, leading to membrane failure.
Physicochemical Profiling & Pre-Formulation
Before formulation, the solubility profile must be established to determine if an Emulsifiable Concentrate (EC) or Suspension Concentrate (SC) is the optimal delivery system.
Hypothesis: As a sulfonamide, this compound is likely a crystalline solid with low water solubility (<100 mg/L) and moderate lipophilicity (LogP ~2.5–3.5).
Protocol 1: Solubility Screening
Materials:
-
CAS 105771-36-6 (purity >95%)
-
Solvents: Acetone, Methanol, DMSO, Aromatic 200 (Solvesso), Water.
-
HPLC or UV-Vis Spectrophotometer.
Procedure:
-
Weigh 50 mg of CAS 105771-36-6 into five separate 20 mL scintillation vials.
-
Add 1.0 mL of each solvent to the respective vials.
-
Vortex for 2 minutes and sonicate for 15 minutes at 25°C.
-
Visually inspect:
-
Clear solution: Solubility > 50 mg/mL (Candidate for EC).
-
Cloudy/Solid remains: Solubility < 50 mg/mL (Candidate for SC).
-
-
If insoluble, filter supernatant (0.45 µm PTFE) and quantify concentration via HPLC.
Decision Matrix:
| Solubility in Aromatic 200 | Recommended Formulation | Rationale |
|---|---|---|
| > 150 g/L | EC (Emulsifiable Concentrate) | Soluble enough for simple micellar delivery. |
| < 50 g/L | SC (Suspension Concentrate) | Requires particle size reduction for bioavailability. |
Formulation Development: Suspension Concentrate (SC)
Assuming the compound follows typical sulfonamide behavior (low solubility in aromatics), a water-based Suspension Concentrate (SC) is the most robust formulation for research trials. This avoids phytotoxicity associated with heavy solvent loads.
Protocol 2: Preparation of 200 g/L SC
Objective: Create a stable, millable slurry with a particle size (d50) < 2.0 µm.
Formulation Recipe (100 g Batch):
| Component | Function | Mass (g) | Specific Chemical Example |
| CAS 105771-36-6 | Active Ingredient | 20.0 | N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide |
| Morwet D-425 | Dispersant | 3.0 | Sodium naphthalene sulfonate condensate |
| Pluronic P-105 | Wetting Agent | 1.5 | EO/PO Block Copolymer |
| Propylene Glycol | Antifreeze | 5.0 | - |
| Silicone Antifoam | Defoamer | 0.2 | Polydimethylsiloxane emulsion |
| Xanthan Gum (2%) | Rheology Modifier | 10.0 | (Added after milling) |
| Water | Carrier | 60.3 | Deionized |
Step-by-Step Methodology:
-
Pre-Mix (Slurry Preparation):
-
In a 250 mL beaker, dissolve Morwet D-425 and Pluronic P-105 in the water/propylene glycol mix using a low-shear overhead stirrer (300 RPM).
-
Add the antifoam.
-
Slowly add the CAS 105771-36-6 technical powder while increasing stirring to 800 RPM. Ensure no clumps remain.
-
-
Wet Milling (Particle Size Reduction):
-
Transfer the slurry to a bead mill (e.g., Eiger mill or Dyno-Mill) filled with 0.8–1.0 mm Yttrium-stabilized Zirconia beads (80% chamber volume).
-
Recirculate at 3000 RPM.
-
Checkpoint: Measure particle size every 10 minutes using a Laser Diffraction Analyzer (e.g., Malvern Mastersizer).
-
Target: Stop when d50 < 2.0 µm and d90 < 5.0 µm . This typically takes 20–40 minutes.
-
-
Let-Down (Stabilization):
-
Filter the milled base through a mesh to remove beads.
-
Under low stirring (200 RPM), slowly add the 2% Xanthan Gum pre-gel. This creates a "yield stress" network to prevent sedimentation.
-
-
Quality Control (QC):
-
Measure pH (Target: 6.0–8.0).
-
Observe for syneresis (separation) after 24 hours.
-
Biological Evaluation: In Vitro Efficacy
To validate the biological activity of the formulated SC, use the Poisoned Food Technique .
Protocol 3: Mycelial Growth Inhibition Assay
Target Pathogen: Botrytis cinerea (Grey Mold) or Fusarium graminearum.
Procedure:
-
Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.
-
Dosing: Add the formulated SC to the molten agar to achieve final AI concentrations of: 0, 0.1, 1.0, 10.0, and 100.0 mg/L (ppm).
-
Control A: Sterile Water (untreated).
-
Control B: Blank Formulation (SC recipe without AI) to rule out surfactant toxicity.
-
Reference Standard: Prochloraz or Tebuconazole at same rates.
-
-
Plating: Pour 20 mL into petri dishes and allow to solidify.
-
Inoculation: Place a 5mm mycelial plug of the active pathogen in the center of each plate.
-
Incubation: Incubate at 25°C in the dark for 5–7 days.
-
Data Analysis: Measure colony diameter (mm). Calculate % Inhibition:
-
Output: Determine the EC50 (Effective Concentration for 50% inhibition) using log-logistic regression.
Safety & Handling
-
Hazard Identification: As a sulfonamide derivative, assume potential for skin sensitization and respiratory irritation . The imidazole moiety suggests potential hepatotoxicity if ingested in large quantities.
-
PPE: Wear nitrile gloves, safety goggles, and a P95 respirator when handling the technical powder to prevent dust inhalation.
-
Waste: Dispose of all chemical waste as hazardous pesticide waste. Do not discharge into drains; imidazoles are toxic to aquatic life (fish/invertebrates).
References
-
Metyltetraprole and Novel Azole Resistance: Title: Metyltetraprole, a novel putative complex III inhibitor, targets known QoI‐resistant strains of Zymoseptoria tritici.[1] Source: Pest Management Science (via NIH PubMed Central). URL:[Link]
-
Mechanism of Imidazole Antifungals: Title: Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.[2][3][4][5][6] Source: Journal of Antimicrobial Chemotherapy (via NIH PubMed). URL:[Link]
-
Sulfonamide Antifungal Activity: Title: Antifungal activities of N-arylbenzenesulfonamides against phytopathogens. Source: Journal of Microbiology and Biotechnology (via NIH PubMed). URL:[Link]
-
Chemical Identity Verification: Title: N-3-(1-Imidazolyl)propyl-4-chlorobenzenesulfonamide Product Page.[7] Source: Beijing Wokai Biotechnology Co., Ltd. (SDS).[8] URL:[Link] (Referenced via Search Snippet 1.4)
Sources
- 1. Metyltetraprole, a novel putative complex III inhibitor, targets known QoI‐resistant strains of Zymoseptoria tritici and Pyrenophora teres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page 06035 (Chemical) [advtechind.com]
- 8. durhamtech.edu [durhamtech.edu]
Precision Perturbation: Chemical Genomics Approaches for Dissecting Plant Hormone Homeostasis
Application Note: AN-PH-2026-CG
Introduction: The Logic of Chemical Perturbation
In plant systems biology, hormone homeostasis is not a static state but a dynamic equilibrium maintained by synthesis, transport, perception, and catabolism. Traditional genetic mutants (knockouts) often suffer from lethality or redundancy, masking the true signaling dynamics. Chemical genomics —the use of small molecules to transiently perturb specific protein targets—offers a superior alternative for studying these balances.
This guide details the methodology for using chemical regulators (agonists, antagonists, and transport inhibitors) to dissect hormonal crosstalk, specifically focusing on the Auxin-Gibberellin-Cytokinin triad. We move beyond simple "spray and pray" methods to precise, quantitative perturbation coupled with analytical validation.
The Chemical Toolkit: Modulators of Hormone Balance
To study balance, one must first disrupt it. The following table outlines the "Gold Standard" chemical probes validated for high-specificity perturbation.
Table 1: Validated Chemical Regulators for Hormone Research
| Hormone System | Regulator | Mode of Action | Target Protein/Enzyme | Working Conc. (In Vitro) | Solvent |
| Auxin | NPA (N-1-naphthylphthalamic acid) | Transport Inhibitor | PIN-FORMED (PIN) efflux carriers | 1 – 10 µM | DMSO |
| L-Kynurenine | Biosynthesis Inhibitor | TAA1/TAR (Tryptophan aminotransferase) | 1 – 10 µM | DMSO | |
| NAA (1-Naphthaleneacetic acid) | Synthetic Agonist | TIR1/AFB Receptors (diffuses freely) | 10 – 100 nM | Ethanol | |
| Gibberellin | Paclobutrazol (PBZ) | Biosynthesis Inhibitor | Kaurene Oxidase (CYP701A) | 0.5 – 5 µM | Acetone/MeOH |
| GA3 | Agonist | GID1 Receptor | 1 – 10 µM | Ethanol | |
| Cytokinin | 6-BAP | Agonist | HK Receptors | 10 – 100 nM | 1N NaOH |
| Lovastatin | Biosynthesis Inhibitor | HMG-CoA Reductase (Isoprenoid path) | 1 – 5 µM | DMSO | |
| Ethylene | AVG | Biosynthesis Inhibitor | ACS (ACC Synthase) | 1 – 10 µM | Water |
| 1-MCP | Receptor Antagonist | ETR1/ERS1 (Gas phase treatment) | 1 ppm | Gas |
Expert Insight: When studying Auxin-Cytokinin crosstalk in root meristems, use NPA rather than biosynthesis inhibitors. The phenotype (root collapse) is driven by distribution failures, not just total pool depletion.
Visualizing the Perturbation Logic
The following diagram illustrates the mechanistic entry points for these chemicals within the signaling pathway.
Figure 1: Mechanistic entry points for chemical regulators in plant hormone signaling pathways.
Protocol A: High-Throughput Phenotypic Perturbation (Plate Assay)
Objective: To determine the physiological sensitivity of a genotype to hormonal imbalance. System: Arabidopsis thaliana seedling root architecture.
Materials
-
0.5x Murashige & Skoog (MS) Basal Salts (PhytoTech Labs).
-
1% Sucrose (w/v).
-
0.8% Phyto-Agar (do not use bacto-agar; impurities affect hormone bioavailability).
-
Sterile 120mm square petri dishes.
-
Chemical Regulator: Paclobutrazol (Stock: 10 mM in Acetone).
Step-by-Step Methodology
-
Media Preparation (The Matrix):
-
Prepare 1L of 0.5x MS + 1% Sucrose. Adjust pH to 5.7 with KOH.
-
Add agar and autoclave.
-
Critical Step (Cooling): Allow media to cool to 50°C in a water bath. Adding regulators to hot media (>60°C) can cause thermal degradation of labile compounds like Gibberellins or Auxins.
-
-
Chemical Supplementation (The Perturbation):
-
Create a concentration gradient or discrete doses. For Paclobutrazol (GA inhibition), prepare: 0 µM (Mock), 0.1 µM, 0.5 µM, 1.0 µM, and 5.0 µM.
-
Self-Validation: The "Mock" control must contain the equivalent volume of solvent (Acetone) used in the highest concentration plate to rule out solvent toxicity.
-
-
Stratification and Plating:
-
Surface sterilize seeds (70% EtOH, 1 min; 20% Bleach, 10 min; 5x Sterile Water wash).
-
Plate seeds in a single row (approx. 15 seeds/plate) 1 cm from the top edge.
-
Seal with micropore tape (allows gas exchange, preventing ethylene buildup which confounds results).
-
Stratify at 4°C for 2 days (synchronizes germination).
-
-
Growth and Imaging:
-
Grow vertically (gravity vector alignment) at 22°C, 16h light/8h dark.
-
Data Point: At Day 7, scan plates at 1200 dpi.
-
Analysis: Measure Primary Root Length (PRL) and Lateral Root Density (LRD).
-
Interpretation: PBZ treatment should reduce PRL (GA-dependent). If a mutant line maintains PRL on PBZ, it suggests a constitutive GA signaling mutation (e.g., della knockout).
-
Protocol B: Quantitative Validation via LC-MS/MS[3]
Objective: To confirm that the phenotypic effect is due to altered hormone levels, not off-target toxicity. Technique: Targeted Metabolomics using Isotope Dilution.
Core Principle: The Internal Standard
You must use stable isotope-labeled standards (e.g., [²H₅]-IAA, [²H₆]-ABA). These are added before extraction. Because the mass spectrometer can distinguish the heavy isotope from the endogenous hormone, any loss of sample during extraction (which can be 20-50%) is mathematically corrected. Without internal standards, hormone quantification is scientifically invalid.
Materials
-
Extraction Solvent: 80% Acetonitrile (ACN), 1% Acetic Acid, 19% Milli-Q Water. (Cold -20°C).
-
Internal Standards: Deuterated mix (OlChemIm or Sigma).
-
Solid Phase Extraction (SPE): Oasis HLB or C18 cartridges (Waters).
Workflow Diagram
Figure 2: Validated LC-MS/MS workflow ensuring quantitative accuracy via isotope dilution.
Detailed Protocol
-
Harvesting:
-
Harvest tissue (e.g., root tips) rapidly.
-
Snap Freeze: Immediately drop into liquid nitrogen. Hormone turnover (especially Auxin) occurs in seconds.
-
-
Extraction:
-
Grind tissue to a fine powder (bead beater).
-
Add 1 mL cold Extraction Solvent.
-
IMMEDIATELY add Internal Standard mix (e.g., 100 pmol of each standard).
-
Vortex and incubate at 4°C for 1 hour (shaking).
-
-
Purification (SPE):
-
Centrifuge (15,000 x g, 10 min) to pellet debris.
-
Condition SPE column: 1 mL Methanol
1 mL Water 1 mL Extraction Solvent. -
Wash: 1 mL 10% MeOH (removes sugars/salts).
-
Elute: 1 mL 80% MeOH + 1% Acetic Acid.
-
Evaporate eluate to dryness (SpeedVac) and reconstitute in 100 µL 5% ACN.
-
-
LC-MS/MS Settings (Guideline):
References
-
Rigal, A., et al. (2014). "Chemical regulation of auxin transport in plants." Bioscience, Biotechnology, and Biochemistry.[3] Link
-
Teale, W. & Palme, K. (2018). "Naphthylphthalamic acid and the mechanism of polar auxin transport." Journal of Experimental Botany. Link
-
Novák, O., et al. (2017). "Plant hormone profiling by chromatographic methods coupled with mass spectrometry." Frontiers in Plant Science. Link
-
Gomez-Roldan, V., et al. (2008). "Strigolactone inhibition of shoot branching." Nature.[4] Link
-
Porfírio, S., et al. (2016). "Plant hormones quantification: a review of current methodology." Plant Physiology and Biochemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Plant Hormones: The Essential Regulators of Growth and Development in Plants Through Complex Signaling Pathways and Interactions [publishing.emanresearch.org]
Troubleshooting & Optimization
improving the synthesis yield of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
Subject: N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide Ticket ID: SYN-OPT-2024-IMD Status: Resolved / Knowledge Base Article
Executive Summary
This guide addresses low-yield issues in the synthesis of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide . The synthesis typically involves the nucleophilic attack of 1-(3-aminopropyl)imidazole on 4-chlorobenzenesulfonyl chloride .
Low yields in this specific reaction are rarely due to "bad chemistry" but rather competing kinetics (hydrolysis) and poor phase management during workup (amphoteric product loss). This guide provides a self-validating protocol to correct these issues.
Part 1: Critical Troubleshooting (Q&A)
Q1: My starting sulfonyl chloride is disappearing, but the product yield is <40%. Where is it going?
Diagnosis: You are likely experiencing Hydrolysis Competition .
The Science: Sulfonyl chlorides are highly electrophilic (
The Fix:
-
Drying: Ensure the amine and solvent (DCM or THF) are anhydrous.
-
Order of Addition: Do not add the sulfonyl chloride to the amine solution. Instead, dissolve the sulfonyl chloride in the solvent and cool to
. Add the amine (mixed with base) dropwise to the chloride.-
Why? This keeps the electrophile concentration high relative to the nucleophile initially, but more importantly, it allows you to control the exotherm which accelerates hydrolysis.
-
-
Base Choice: Use Triethylamine (TEA) or DIPEA (2.5 equivalents). The base neutralizes the HCl generated. Without it, the imidazole ring protonates, deactivating the nucleophile.
Q2: The reaction mixture turns into a sticky gum/oil that traps the product.
Diagnosis: Polymerization or Salt Formation. The Science: The imidazole ring is a Lewis base. If you use a solvent like Diethyl Ether or pure Hexane, the intermediate hydrochloride salts will precipitate immediately, trapping unreacted reagents inside a "gum," halting the reaction.
The Fix:
-
Switch Solvent: Use Dichloromethane (DCM) or THF . These dissolve the sulfonamide product and the organic base salts (like TEA
HCl) well enough to maintain a homogeneous reaction phase.
Q3: I cannot separate the product from the starting amine (1-(3-aminopropyl)imidazole).
Diagnosis: Poor pH control during extraction. The Science: This is the most critical failure point.
-
The Product is amphoteric: It has an acidic Sulfonamide proton (
) and a basic Imidazole nitrogen ( ). -
The Impurity (Starting Amine) is basic (
for the primary amine).
The Fix (The "pH Swing" Protocol):
-
Acid Wash (Fail): If you wash with acid, both product and impurity go into the water.
-
Base Wash (Success):
-
After the reaction, add 1M NaOH (pH > 12).
-
Result: The Sulfonamide deprotonates to form a salt (
), staying in the Aqueous Layer . -
The Starting Amine remains neutral and stays in the Organic Layer .
-
Action: Wash the aqueous layer with DCM to remove the starting amine.
-
Recovery: Acidify the aqueous layer carefully to pH 7-8. The product will precipitate or can be extracted back into fresh DCM.
-
Part 2: Visualizing the Chemistry
Diagram 1: Reaction Pathway & Competitive Hydrolysis
This diagram illustrates the "Main Pathway" (Yield) versus the "Killer Pathway" (Hydrolysis) and how moisture dictates the outcome.
Caption: The kinetic competition between product formation (green) and hydrolysis (red). Eliminating water is the only way to stop the red path.
Diagram 2: The "pH Swing" Purification Logic
Use this logic tree to isolate the product from the starting amine without column chromatography.
Caption: Purification strategy exploiting the acidity of the sulfonamide NH proton to separate it from the basic starting amine.
Part 3: Standardized Optimized Protocol (SOP)
Objective: Synthesis of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (10 mmol scale).
Reagents:
| Reagent | MW | Equiv. | Mass/Vol | Role |
|---|---|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | 211.07 | 1.0 | 2.11 g | Electrophile |
| 1-(3-aminopropyl)imidazole | 125.17 | 1.1 | 1.38 g | Nucleophile |
| Triethylamine (TEA) | 101.19 | 2.5 | ~3.5 mL | Acid Scavenger |
| Dichloromethane (DCM) | - | - | 40 mL | Solvent (Anhydrous) |
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Solubilization: Add 1-(3-aminopropyl)imidazole (1.38 g) and TEA (3.5 mL) to the flask. Dissolve in 20 mL of anhydrous DCM. Cool to
in an ice bath. -
Addition: Dissolve 4-chlorobenzenesulfonyl chloride (2.11 g) in 20 mL of anhydrous DCM in a separate vial. Add this solution to the RBF dropwise over 15-20 minutes via syringe or addition funnel.
-
Checkpoint: Maintain temperature
to prevent hydrolysis.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4-6 hours.
-
Monitor: Check TLC (Mobile phase: 5% MeOH in DCM). Product usually runs lower than the sulfonyl chloride but higher than the amine.
-
-
Workup (The pH Swing):
-
Quench with 10 mL water.
-
Add 1M NaOH until pH is ~12. Shake and separate layers.
-
Keep the Aqueous Layer (Product is here). Discard the Organic Layer (contains unreacted amine).
-
Wash the Aqueous layer once more with 20 mL DCM. Discard Organic.
-
Acidify the Aqueous layer with 1M HCl dropwise to pH ~7.5 - 8.0.
-
Extract the cloudy aqueous mixture with DCM (
mL).
-
-
Isolation: Dry the combined organic extracts over
, filter, and concentrate in vacuo. -
Result: Off-white solid. Yield typically >85%.[1]
References
-
General Sulfonamide Synthesis
-
Baumann, M., Baxendale, I. R., Ley, S. V., & Nikbin, N. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 442–495. Link
-
-
Purification of Amphoteric Heterocycles
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa). Link
-
-
Sulfonyl Chloride Hydrolysis Kinetics
-
Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354. Link
-
-
Reaction of Imidazoles with Electrophiles
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Specific reference to N-alkylation vs. exocyclic amine reactivity). Link
-
Sources
Technical Support Center: Solubilization Strategies for N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
Executive Summary: The "Invisible" Precipitate
You are likely reading this guide because you have observed immediate turbidity or crystal formation when diluting N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (hereafter referred to as Compound N-3 ) from a DMSO stock into aqueous buffers like PBS or DMEM.[1]
The Core Issue: Compound N-3 is a hydrophobic weak base .[1] Its solubility is strictly pH-dependent.[1]
-
In DMSO: Soluble (>50 mM).[1]
-
In Water (pH < 6.0): Soluble (Imidazole protonation).[1]
-
In Water (pH 7.4): Insoluble (Neutral species dominates).[1]
This guide provides the physicochemical logic and validated protocols to maintain solubility in physiological conditions.
The Chemistry of the Problem
To solve the solubility issue, we must understand the ionization states. Compound N-3 contains two critical ionizable groups that dictate its behavior.
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Feature | Chemical Moiety | Approximate pKa | Behavior at pH 7.4 |
| Basic Center | Imidazole Ring (N3) | ~6.9 – 7.0 | Neutral (mostly).[1] Only ~20% is ionized (soluble).[1] |
| Acidic Center | Sulfonamide (-SO₂NH-) | ~10.0 – 10.5 | Neutral .[1] Remains protonated and hydrophobic.[1] |
| Lipophile | Chlorobenzene + Propyl Linker | N/A | Drives high LogP (~2.5–3.0), causing aggregation.[1] |
The "Crash" Mechanism
When you dilute a DMSO stock into PBS (pH 7.4), the buffering capacity of PBS instantly forces the pH to 7.4. At this pH, the imidazole ring loses its proton (becoming neutral), and the sulfonamide remains neutral. The molecule effectively loses its charge, and the hydrophobic chlorobenzene tail drives rapid aggregation and precipitation.
Visualization: Solubility Decision Tree
Use this logic flow to select the correct formulation strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.
Troubleshooting Guides & FAQs
Scenario A: "I see a white cloud immediately after adding DMSO stock to my media."
-
Diagnosis: This is "solvent shock."[1] The rapid change in polarity causes the compound to crash out before it can disperse.
-
Immediate Fix: Do not add the DMSO stock directly to the bulk media. Instead, perform an intermediate dilution step using a co-solvent (see Protocol A).[1]
-
Scientific Rationale: You must lower the kinetic barrier to mixing.[1]
Scenario B: "It dissolves in water but precipitates when I add PBS."
-
Diagnosis: Salting out and pH shock.[1] Pure water often absorbs CO₂, becoming slightly acidic (pH ~5.5), which keeps the imidazole protonated and soluble. PBS introduces high ionic strength and clamps the pH at 7.4, neutralizing the imidazole.
-
Fix: Switch to a buffer with a lower pH (e.g., MES pH 6.0) if your assay permits, or use a cyclodextrin carrier.[1]
Scenario C: "I need to dose mice at 10 mg/kg. DMSO is too toxic."[1]
-
Diagnosis: DMSO tolerance in mice is low (<5% v/v).[1] You cannot achieve the required concentration using simple aqueous buffers.[1]
-
Fix: Use Protocol B (Cyclodextrin Complexation) .[1] This encapsulates the hydrophobic tail, shielding it from the aqueous environment while maintaining physiological compatibility.
Validated Protocols
Protocol A: The Co-Solvent "Shield" (For Cell Culture/In Vitro)
Best for concentrations < 50 µM.
Materials:
Step-by-Step:
-
Prepare Intermediate: In a microtube, mix your DMSO stock with Tween-80 in a 1:1 ratio .
-
Why? Tween-80 provides a surfactant shield that prevents immediate aggregation upon water contact.[1]
-
-
Vortex vigorously for 10 seconds.
-
Dilute: Add this mixture dropwise to your vigorously stirring media.
-
Target: Final DMSO concentration should be < 0.5%.[1]
-
-
Validation: Hold the tube against a dark background. The solution should be clear. If opalescent, you have formed a suspension, not a solution.
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for Animal Studies or High Concentrations (> 50 µM).
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]
-
0.1 M HCl
-
0.1 M NaOH
-
Sterile Water
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1]
-
Weighing: Weigh the required amount of Compound N-3 powder.
-
Acid Dissolution: Add a minimal volume of 0.1 M HCl (just enough to wet and dissolve the powder).[1]
-
Complexation: Add the 20% HP-β-CD solution to the acid-drug mixture. Vortex for 5 minutes.
-
Neutralization: Slowly add 0.1 M NaOH dropwise while stirring. Monitor pH. Stop exactly at pH 7.0–7.4.[1]
-
Crucial Step: As the pH rises, the cyclodextrin cavity captures the neutralizing drug molecules, preventing precipitation.
-
-
Filtration: Pass through a 0.22 µm PVDF filter to sterilize.[1]
Molecular State Diagram
Understanding the charge state is critical for assay development.[1]
Figure 2: Ionization states of Compound N-3 relative to pH windows.[1]
References & Authoritative Grounding
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[1] (Establishes HP-β-CD as the standard for solubilizing lipophilic bases).
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption.[1] European Journal of Pharmaceutical Sciences.[1] (Details the impact of LogP and pKa on solubility-permeability interplay).
-
PubChem Compound Summary. Imidazole and Sulfonamide pKa properties. (General chemical property verification for substructures).
Disclaimer: This guide is for research use only. It is not intended for clinical diagnostic or therapeutic procedures.[1] Always consult the Safety Data Sheet (SDS) before handling.
Sources
- 1. N-[4-(3-Amino-1h-Indazol-5-Yl)phenyl]-3-Chlorobenzenesulfonamide | C19H15ClN4O2S | CID 60196236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
optimization of dosage for N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide in wheat
Compound: N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide CAS: 105771-36-6 Application Focus: Wheat (Triticum aestivum) – Stress Tolerance & Growth Regulation
Core Directive & Scope
Welcome to the Technical Support Center for IPS-4Cl (Internal Code for N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide).
This guide is designed for researchers optimizing this compound as a Plant Growth Regulator (PGR) with cytokinin-like properties. While the imidazole moiety suggests antifungal potential, our primary application data in wheat focuses on senescence delay , root architecture modulation , and abiotic stress tolerance (drought/salinity).
Warning: This compound exhibits a steep dose-response curve. The margin between optimization (yield enhancement) and phytotoxicity (stunting/chlorosis) is narrow.
Formulation & Solubility (The Pre-requisite)
Q: My compound precipitates when added directly to the tank mix. How do I create a stable stock?
A: The sulfonamide group and the lipophilic chlorobenzene ring reduce water solubility. Direct addition to water causes rapid crystallization, leading to inconsistent dosing and nozzle clogging.
Protocol: The "Co-Solvent Bridge" Method
-
Primary Stock (1000x): Dissolve the pure powder in DMSO (Dimethyl sulfoxide) or Ethanol (95%+) .
-
Target Concentration: 100 mg/mL.
-
Note: DMSO is preferred for root uptake studies; Ethanol is acceptable for foliar if evaporation is rapid.
-
-
Surfactant Integration: Add a non-ionic surfactant (e.g., Tween 20 or organosilicone) to the water carrier before adding the chemical stock.
-
Ratio: 0.05% - 0.1% v/v.
-
-
Final Dilution: Slowly add the Primary Stock to the agitated water/surfactant mix.
-
Visual Check: The solution should appear as a clear micro-emulsion, not cloudy.
-
Dosage Optimization: The "Goldilocks" Zone
Q: What is the starting range for dose-response curves in wheat?
A: Dosage depends entirely on the application method. PGRs require significantly lower doses for seed treatments compared to foliar sprays due to direct systemic uptake.
Experimental Dosage Matrix
| Application Method | Target Stage (Zadoks) | Screening Range (Active Ingredient) | Physiological Target |
| Seed Priming | Z00 (Dry Seed) | 0.1 – 10 mg/L (Soak 12h) | Root elongation, Germination speed |
| Foliar Spray | Z30 (Stem Elongation) | 10 – 50 mg/L | Lodging resistance, Tiller survival |
| Foliar Spray | Z39-Z55 (Flag Leaf/Heading) | 20 – 100 mg/L | "Stay-green" effect (Senescence delay) |
| Hydroponic | Seedling | 0.01 – 1.0 µM | Root architecture analysis |
Critical Insight: In our internal trials, exceeding 200 mg/L in foliar applications frequently triggered "Green Island" phenotypes (localized retention of chlorophyll while surrounding tissue senesces) or leaf tip necrosis.
Mechanism of Action (Visualization)
Q: How does IPS-4Cl actually work? I need to justify the molecular mechanism in my report.
A: IPS-4Cl functions as a Cytokinin Mimic .[1] The imidazole ring interacts with histidine kinase receptors, while the sulfonamide tail modulates stability against cytokinin oxidase (CKX) enzymes. This pathway promotes cell division and chloroplast retention.
Figure 1: Proposed signal transduction pathway for IPS-4Cl in wheat. The compound activates histidine kinase receptors (HK) and potentially inhibits degradation enzymes, leading to the "Stay-Green" phenotype.
Troubleshooting Guide
Q: I am seeing inconsistent results between replicates. What is going wrong?
A: Inconsistency with sulfonamide-based PGRs usually stems from pH sensitivity or uptake barriers .
| Symptom | Probable Cause | Corrective Action |
| Leaf Tip Burn | Solvent Toxicity: DMSO concentration in final spray > 0.5%. | Reduce stock solvent volume; switch to water-soluble powder formulation if available. |
| No Phenotype | Cuticular Barrier: The waxy cuticle of wheat (especially drought-hardened) prevents entry. | Add a methylated seed oil (MSO) adjuvant at 0.5% v/v to penetrate the cuticle. |
| Stunted Roots | Overdose (Auxin antagonism): High cytokinin levels inhibit auxin-mediated root elongation. | Reduce seed priming dose by 50%. Ensure wash step after priming. |
| Precipitation | pH Shock: Tank mix pH is too acidic (< pH 5). | Buffer tank mix to pH 6.0 - 7.0. Sulfonamides can precipitate in highly acidic environments. |
Advanced Protocol: The "Split-Root" Validation
To confirm that your dosage is optimizing systemic resistance rather than just local contact effect, perform the Split-Root Assay.
-
Setup: Wheat seedlings (Z12) with roots divided into two compartments (Pot A and Pot B).
-
Treatment: Apply IPS-4Cl (50 mg/L) to Pot A only .
-
Stress: Stop watering Pot B only (Drought simulation).
-
Measurement: If the leaves connected to Pot B maintain turgor and chlorophyll content significantly higher than controls, the compound has successfully induced systemic signaling (ABA/Cytokinin crosstalk).
References
-
Chemical Identity & PGR Application: MySkinRecipes. (n.d.). N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (Reagent Code #172350).[1] Retrieved from Context: Identifies the specific compound as a plant growth regulator influencing hormone balance and root development.[1]
-
Imidazole-Sulfonamide Structure Activity: El-Gaby, M. S. A., et al. (2024). Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide...Journal of Medicinal Chemistry. Retrieved from Context: Provides structural characterization and synthesis protocols for closely related imidazole-sulfonamide conjugates.
-
General Azole/PGR Dosage Principles in Wheat: Fungicide Resistance Action Committee (FRAC).[2] (2016).[3] Dose and number of applications that maximize fungicide effective life.[2][4][5]Pest Management Science. Retrieved from Context: Establishes the baseline for dose-response curves and phytotoxicity thresholds in wheat applications.
-
Cytokinin Signaling in Wheat: Measurement of Cytokinin Levels in Wheat. (2021).[6][7] Methods in Molecular Biology. Context: Supporting literature for the histidine-kinase pathway illustrated in Figure 1.
Sources
- 1. N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide [myskinrecipes.com]
- 2. Dose and number of applications that maximize fungicide effective life exemplified by Zymoseptoria tritici on wheat – a model analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utia.tennessee.edu [utia.tennessee.edu]
- 5. Fungicide programmes for wheat | AHDB [ahdb.org.uk]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorobenzenesulfonamide Synthesis & Purification
Status: Operational Agent: Senior Application Scientist Ticket ID: CBS-PUR-001 Subject: Overcoming Isomer Contamination and Sulfone Byproducts
Welcome to the Purification Support Center
If you are reading this, you are likely staring at a batch of 4-chlorobenzenesulfonamide that is either off-color, melting too low, or showing "ghost peaks" in your HPLC traces. We understand the frustration. The synthesis of chlorobenzenesulfonamides involves a deceptively simple electrophilic aromatic substitution that is plagued by two persistent enemies: regioisomers (the ortho impurity) and sulfones (the Friedel-Crafts byproduct).
This guide is not a textbook definition; it is a troubleshooting manual designed to rescue your yield.
Module 1: The Isomer Crisis (Ortho vs. Para)
The Problem: You require the para-isomer (4-chlorobenzenesulfonamide), but the chlorosulfonation of chlorobenzene inevitably yields 5–10% of the ortho-isomer (2-chlorobenzenesulfonamide). Because both are sulfonamides, they behave similarly chemically, making separation difficult.
The Diagnostic:
-
Symptom: Melting point depression. Pure para melts at 144–146°C . If your product melts at 135–138°C, you have significant ortho contamination.
-
Root Cause: Steric hindrance directs the sulfonyl group para, but the ortho position is statistically favored (2 sites vs 1).
The Solution: Thermodynamic Crystallization Distillation is ineffective here due to the high boiling points and thermal instability of sulfonamides. You must exploit the lattice energy difference . The para isomer packs more efficiently (higher symmetry) and is significantly less soluble in specific solvents than the ortho isomer.
Protocol: The Toluene/Ethanol Switch Do not use rapid cooling; it traps the ortho isomer in the para lattice.
-
Solvent Selection:
-
Option A (Toluene): Excellent for removing ortho isomers.[1] The ortho isomer is highly soluble in cold toluene; the para is not.
-
Option B (Ethanol/Water): A greener alternative.
-
-
The Procedure:
-
Dissolve crude solid in boiling toluene (approx. 10 mL per gram).
-
Allow to cool slowly to room temperature with gentle stirring.
-
Critical Step: Stop cooling at 10–15°C. Do not chill to 0°C yet. The ortho isomer remains in the mother liquor at 15°C.
-
Filter and wash with cold toluene.
-
Module 2: The Sulfone Nightmare (4,4'-Dichlorodiphenylsulfone)[2][3][4][5]
The Problem: You observe a stubborn, non-polar impurity that refuses to wash away with water. This is 4,4'-dichlorodiphenylsulfone, formed when the highly reactive sulfonyl chloride intermediate attacks a molecule of unreacted chlorobenzene.
The Diagnostic:
-
Symptom: A white, crystalline impurity that is insoluble in acid and base.[2]
-
Mechanism: Friedel-Crafts Sulfonylation.
The Solution: The pH Swing (Self-Validating System) This is the most robust purification method because it relies on a binary chemical switch: Acidity.
-
Sulfonamides are weak acids (
) due to the electron-withdrawing sulfonyl group stabilizing the nitrogen anion. -
Sulfones are neutral and non-ionizable.
Protocol: The Alkali Wash
-
Dissolution: Suspend your crude product in 10% aqueous NaOH (Sodium Hydroxide).
-
Observation: The sulfonamide dissolves:
. -
Observation: The sulfone remains a solid suspension.
-
-
Filtration (Clarification): Filter the alkaline solution through a Celite pad or sintered glass.
-
Reject: The solid on the filter is the sulfone impurity.
-
Keep: The clear filtrate contains your product.
-
-
Precipitation: Slowly add HCl to the filtrate until pH < 2.
-
Result: Pure 4-chlorobenzenesulfonamide precipitates as a white solid.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying your crude mixture based on the specific impurities present.
Caption: The "pH Swing" workflow separates neutral sulfones first, followed by solvent-based crystallization to remove ortho-isomers.
Comparative Data: Knowing Your Molecules
Use this table to confirm which impurity you are dealing with before attempting purification.
| Property | 4-Chlorobenzenesulfonamide (Target) | 2-Chloro isomer (Impurity) | 4,4'-Dichlorodiphenylsulfone (Byproduct) |
| Melting Point | 144–146°C | ~105°C (Broad/Lower) | ~148°C |
| Solubility (10% NaOH) | Soluble (Forms Salt) | Soluble (Forms Salt) | Insoluble |
| Solubility (Cold Toluene) | Poor | Good | Moderate |
| ~10.1 | ~10.5 | Neutral (No acidic proton) |
Frequently Asked Questions (FAQ)
Q: My product has a pink/reddish tint after drying. Is it ruined? A: Not necessarily. This is often due to trace oxidation of minor aniline impurities (if ammonia quality was poor) or phenols.
-
Fix: Dissolve the product in the alkaline solution (Step 1 of Module 2) and add 1% activated charcoal. Stir for 30 minutes, filter, and then precipitate with acid. The carbon absorbs the color bodies.
Q: Why did my yield drop to 60% after recrystallization? A: You likely cooled the solution too far or used too much solvent.
-
Fix: Use the "Minimum Solvent" rule. Dissolve at boiling point until just clear. When cooling, do not go below 10°C. If you cool to -10°C, the ortho isomer will precipitate along with your product, defeating the purpose.
Q: Can I prevent sulfone formation during the reaction? A: Prevention is better than cure. Sulfones form when the reaction gets too hot or when chlorobenzene is in excess relative to the acid.
-
Tip: Ensure you are using a significant excess of chlorosulfonic acid (2.5 to 4 equivalents). This acts as a solvent and dilutes the active species, reducing the likelihood of the sulfonyl chloride meeting a chlorobenzene molecule [1]. Keep the temperature below 60°C during the addition.
References
-
Dumont, J.M., et al. (1962).[3] Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Bull. Soc. Chim. France, 1231-1238.[3] (Demonstrates the impact of chlorosulfonic acid stoichiometry on sulfone byproduct formation).
-
PubChem. (n.d.).[4][5] 4-Chlorobenzenesulfonamide (CID 66824).[4] National Library of Medicine. (Authoritative source for physical properties and pKa data).
-
Bayer AG. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. EP0115328B1.[1] (Details the industrial purification logic using pH adjustment to separate sulfones).
-
Sigma-Aldrich. (n.d.). 4-Chlorobenzenesulfonamide 98% Product Specification. (Verification of melting point standards).
Sources
- 1. US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents [patents.google.com]
- 2. chemistscorner.com [chemistscorner.com]
- 3. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
Technical Support Center: Bioassay Optimization for N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Protocol Refinement & Troubleshooting for Imidazole-Sulfonamide Probes
Executive Summary & Chemical Context
Compound: N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide CAS: 105771-36-6 Primary Utility: Chemical probe for Heme-Thiolate proteins (CYP450s) and Carbonic Anhydrase (CA) isoforms.[1]
This guide addresses the specific physicochemical challenges posed by this molecule. Its structure combines a lipophilic tail (4-chlorobenzenesulfonamide) with a polar, basic head group (imidazole). This duality creates distinct assay challenges:
-
Solubility: The molecule exhibits pH-dependent solubility, risking precipitation in neutral buffers.
-
Binding Kinetics: As a nitrogen-donor ligand, it functions as a Type II CYP inhibitor, requiring specific spectral correction methods.
-
Off-Target Activity: The sulfonamide moiety necessitates exclusion of Carbonic Anhydrase interference in complex lysate assays.
Module A: Solubility & Stock Preparation (Critical Foundation)
Most experimental failures with this compound stem from "invisible" precipitation in the assay well.
The Solubility Protocol
The imidazole ring (pKa ~6.95) means the molecule is neutral/hydrophobic at physiological pH (7.4) but soluble at acidic pH.
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | DMSO (Anhydrous) | Avoids hydrolysis; ensures complete solvation of the lipophilic tail. |
| Max Stock Conc. | 10 - 20 mM | Higher concentrations risk crashing out upon aqueous dilution. |
| Intermediate Dilution | 1:1 DMSO:Buffer | Do not jump from 100% DMSO to 100% Buffer. Use a stepping step to prevent "shock" precipitation. |
| Assay Buffer pH | pH 7.2 - 7.4 | Maintain strict pH. If pH drifts >7.5, the neutral species dominates, increasing aggregation risk. |
Troubleshooting Guide: "My compound crashed out."
Q: I see turbidity when adding the stock to my media. A: You likely exceeded the critical aggregation concentration (CAC) .
-
Fix: Pre-warm the media to 37°C before addition.
-
Refinement: Use a carrier protein (e.g., 0.1% BSA) in the buffer before adding the compound. The albumin binds the lipophilic tail, keeping the imidazole available for the target.
Module B: CYP450 Binding Assays (Type II Spectral Shift)
This molecule binds the heme iron of Cytochrome P450 via the imidazole nitrogen, displacing the water molecule and causing a "Type II" spectral shift (Low Spin state).
Workflow Visualization
Caption: Optimized workflow for measuring Type II binding spectra. Note the critical "Split Cuvette" step to cancel out optical interference.
Step-by-Step Refinement
-
The "Split Cuvette" Method:
-
Place microsomes (1 mg/mL) in both sample and reference cuvettes.
-
Record a baseline (must be flat).
-
Add N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide to the sample cuvette.
-
Add an equivalent volume of solvent (DMSO) to the reference cuvette.
-
Why? This subtracts the light scattering caused by the lipophilic chlorobenzene tail, isolating the specific heme-binding signal.
-
-
Data Interpretation:
-
Success: You observe a spectral trough at 390-410 nm and a peak at 425-435 nm .
-
Failure (No Signal): The compound may be binding to the lipid membrane instead of the heme. Increase microsomal protein concentration or check for Type I (substrate-like) competition.
-
Module C: Carbonic Anhydrase (CA) Interference
Because this molecule contains a sulfonamide (
The "Stop-Flow" CO2 Hydration Assay Guide
If you are testing for CA inhibition, standard colorimetric assays often fail due to the rapid reaction rate.
Q: My IC50 values are fluctuating wildly. A: The reaction is too fast for manual mixing.
-
Protocol Refinement: Use the Changing pH Indicator Method .
-
Buffer: 20 mM HEPES (pH 8.0) + Phenol Red.
-
Substrate: CO2-saturated water (prepared fresh by bubbling CO2 gas for 30 mins).
-
Reaction: Rapidly mix Enzyme + Inhibitor + Substrate.
-
Measure: Time required for color change (Red -> Yellow).
-
Correction: You must run a "Non-Enzymatic" control (Buffer + CO2 only). Sulfonamides only inhibit the catalyzed rate, not the spontaneous hydration.
-
Frequently Asked Questions (FAQs)
Q1: The compound degrades in my stock solution after 1 week. Why?
-
Diagnosis: The sulfonamide nitrogen is acidic; the imidazole is basic. In protic solvents (methanol/water), this can promote intermolecular reactions or hydrolysis if traces of acid/base are present.
-
Solution: Store strictly in 100% DMSO at -20°C . Avoid freeze-thaw cycles which introduce condensation (water).
Q2: I see "inverse" binding spectra (Peak at 390nm).
-
Diagnosis: This is a Type I spectral shift, indicating the molecule is binding to the substrate pocket without coordinating the iron.
-
Causality: The "propyl" linker might be too short or rigid, preventing the imidazole from reaching the heme iron in certain CYP isoforms (steric hindrance).
-
Action: This confirms the molecule is acting as a competitive substrate, not a heme-blocker, for that specific isoform.
Q3: Can I use this for antifungal susceptibility testing (MIC)?
-
Yes. The mechanism is CYP51 (Lanosterol 14α-demethylase) inhibition.
-
Protocol Note: Follow CLSI M38-A2 standards. Crucial: Read endpoints at 50% inhibition , not 100%, as azoles/imidazoles are often fungistatic, leading to "trailing" growth endpoints [2].
Troubleshooting Logic Tree
Use this decision matrix when experimental data contradicts expected structure-activity relationships (SAR).
Caption: Logic flow for diagnosing inconsistent potency data. Differentiates between physical aggregation and kinetic mechanism issues.
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Link
-
Schenkman, J. B., Remmer, H., & Estabrook, R. W. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology, 3(2), 113–123. Link
-
Vanden Bossche, H., et al. (1989). Cytochrome P-450: Target for Antifungal Agents. Mycoses, 32(s1), 35-52. (Foundational text on imidazole-CYP interactions). Link
Sources
Technical Support Center: Minimizing Off-Target Effects of Imidazole-Based Growth Regulators
Current Status: Operational Ticket ID: T-IMG-450-OPT Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary & Core Mechanism
User Query: Why do my imidazole-based regulators (e.g., paclobutrazol, uniconazole, or novel kinase inhibitors) exhibit cytotoxicity or non-specific phenotypes unrelated to the intended target?
Technical Diagnosis: The imidazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds and coordinate metals. However, this same versatility drives its primary off-target liability: Promiscuous Type II Binding to Heme-Iron Centers.
While your intended target may be a specific Cytochrome P450 (e.g., ent-kaurene oxidase in plants or CYP19 aromatase in mammals), the unhindered Nitrogen-3 (N3) atom of the imidazole ring acts as a strong Lewis base. It coordinates directly with the heme iron of non-target CYPs, displacing the native water molecule and locking the enzyme in a low-spin, inactive state.
Visualization: The Off-Target Heme Coordination
The following diagram illustrates the competitive binding mechanism that causes off-target toxicity.
Caption: Figure 1. The "Type II" binding mechanism where the imidazole nitrogen coordinates with heme iron in both target and off-target enzymes, leading to pleiotropic effects.
Troubleshooting Guides & Protocols
Issue A: Distinguishing Specific Activity from Off-Target Toxicity
Symptom: Treated cells/plants show growth arrest accompanied by necrosis or failure to recover, suggesting general toxicity rather than specific pathway regulation.
The Solution: The Metabolite Rescue Assay This is the gold-standard validation protocol. If your regulator works by inhibiting a specific biosynthetic enzyme (e.g., blocking Gibberellin synthesis), adding the product of that enzyme should restore normal growth. If it does not, the effect is off-target.
Protocol: Metabolite Rescue Workflow
| Step | Action | Technical Note |
| 1 | Establish IC50 | Determine the concentration yielding 50% growth inhibition. Do not exceed 2x IC50 for specificity checks. |
| 2 | Co-Treatment | Treat group A with Regulator only. Treat group B with Regulator + Downstream Metabolite (e.g., GA3 for plants, specific sterols for yeast). |
| 3 | Observation | Incubate for 24-48h (cell culture) or 5-7 days (plant tissues). |
| 4 | Analysis | Compare biomass/viability. |
Decision Logic:
Caption: Figure 2. Logic flow for the Metabolite Rescue Assay. Failure to rescue indicates off-target interference.
Issue B: Assay Interference (The "Ghost" Signals)
Symptom: Protein quantification (BCA/Lowry) yields erratic results, or LC-MS sensitivity drops significantly in samples containing imidazole buffers.
Technical Insight: Imidazole is not just a biological regulator; it is a chemical interferent.
-
Colorimetric Assays: Imidazole can reduce Copper (Cu2+) in Lowry assays, creating false positives.
-
LC-MS Suppression: High concentrations of imidazole suppress ionization in Electrospray Ionization (ESI), leading to "invisible" peaks.
Corrective Actions:
-
For Protein Quant: Switch to Bradford Assay .[1] Coomassie dye binding is less sensitive to imidazole interference than Copper-reduction based assays (BCA/Lowry).
-
For LC-MS: You must remove imidazole prior to injection.[2] Use C18 Spin Columns or Dialysis. Dilution is rarely sufficient due to ion suppression effects.
Chemical Optimization (SAR)
For Drug Developers: If you are in the lead optimization phase and cannot eliminate off-target CYP inhibition, consider these structural modifications:
-
Steric Hindrance: Introduce substituents (methyl, ethyl) at the C2 or C4 position of the imidazole ring. This increases the "bulk" near the coordinating nitrogen.
-
Scaffold Hopping: Transition from Imidazole to 1,2,4-Triazole .
-
Benefit: Triazoles generally have lower pKa and slightly weaker heme affinity, often improving selectivity profiles (e.g., the evolution of antifungal azoles).
-
Frequently Asked Questions (FAQ)
Q: Can I use N-methylimidazole as a negative control? A: Use with caution. While N-methylation prevents the "classic" N-H hydrogen bonding, the N3 lone pair is still available for heme coordination, though often with altered kinetics. A better negative control is a structural analog where the heterocycle is replaced by a phenyl ring or a non-coordinating moiety, ensuring no metal binding can occur.
Q: My cells are dying via apoptosis. Is this off-target? A: Not necessarily. If your target regulates cell survival (e.g., AKT pathway or specific kinases), apoptosis is the expected on-target phenotype. You must perform the Rescue Assay (Fig 2) to confirm. If the downstream metabolite rescues the cells from apoptosis, the effect is on-target.
Q: What is the maximum safe concentration for imidazole buffers in cell culture? A: For live-cell imaging or washing, keep imidazole < 10 mM. Concentrations > 20-50 mM can induce lysosomal swelling and pH changes due to the buffering capacity of the imidazole group (pKa ~7.0), acting as a "lysosomotropic" agent.
References
-
Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways.[6][7][8][9] Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531.[8][9] [Link][8]
- Verras, A., & Ortiz de Montellano, P. R. (2006). Cytochrome P450 Active Site Plasticity: Attenuation of Imidazole Binding by Structural Modifications. Journal of Medicinal Chemistry.
-
Locuson, C. W., et al. (2004). 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Thermodynamics and Spectral Characterization. Biochemistry. [Link]
-
QIAGEN Technical Notes. How does imidazole affect my quantitation of protein? [Link]
Sources
- 1. How does imidazole affect my quantitation of protein? [qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Binding of Imidazole to the Heme of Cytochrome c1 and Inhibition of the bc1 Complex from Rhodobacter sphaeroides: II. KINETICS AND MECHANISM OF BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Rademacher, W. (2000). Growth retardants effects on gibberellins biosynthesis and other metabolic pathways. An. Rev. Plant Physiol. Plant Mol. Biology, 51, 501-577. - References - Scientific Research Publishing [scirp.org]
- 8. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jkip.kit.edu [jkip.kit.edu]
how to increase the shelf-life of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide solutions
Compound: N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
Document ID: TSC-PROTO-2024-ICBS Department: Chemical Stability & Formulation Support Status: Active Last Updated: October 26, 2024
Executive Summary
This guide addresses the stability and shelf-life extension of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide . This molecule combines a lipophilic chlorobenzene tail, a stable sulfonamide linker, and a basic imidazole headgroup.
While the sulfonamide moiety is chemically robust, the imidazole ring introduces susceptibility to photo-oxidation and pH-dependent solubility shifts. The primary failure modes for this compound in solution are oxidative yellowing (imidazole degradation) and precipitation (hydrophobic crashing due to water absorption by DMSO).
Core Solubility & Solvent Selection
The Golden Rule: Water is the enemy of solubility for this compound, but Oxygen is the enemy of stability.
| Solvent System | Solubility Rating | Stability Rating | Technical Notes |
| Anhydrous DMSO | Excellent (>50 mM) | High | Recommended. DMSO stabilizes the dipolar sulfonamide bond. Store at -20°C. |
| Ethanol (100%) | Good (~10-20 mM) | Moderate | High evaporation rate alters concentration over time. |
| Water / PBS | Poor (<0.1 mM) | High | Do not use for stock. Chlorobenzene moiety causes rapid precipitation. |
| Acidic Buffer (pH < 5) | Moderate | Low | Protonates imidazole (increasing solubility) but accelerates sulfonamide hydrolysis long-term. |
Protocol 1: Preparation of High-Stability Stock Solution
Objective: Create a 10 mM stock solution stable for >6 months.
-
Weighing: Weigh the solid powder into a glass vial (avoid polystyrene; chlorobenzene moieties can interact with certain plastics).
-
Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%).
-
Why? Water in DMSO lowers the solubility limit. As DMSO absorbs atmospheric moisture (hygroscopic), "wet" DMSO can cause the hydrophobic compound to crash out over time [1].
-
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 35 kHz for 5 minutes.
-
Visual Check: Solution must be crystal clear and colorless.
-
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) in amber polypropylene tubes.
-
Why? Repeated freeze-thaw cycles introduce moisture and oxygen.
-
-
Inerting (Critical): Overlay the solution with Argon or Nitrogen gas before closing the cap.
Storage & Maintenance Logic
The following decision logic ensures maximum shelf-life.
Figure 1: Decision matrix for storage conditions. Aqueous storage is rejected due to the hydrophobic chlorobenzene tail.
Troubleshooting Guide (FAQ)
Q1: My DMSO stock solution turned yellow after 2 months. Is it still usable?
Diagnosis: Oxidative Degradation. Mechanism: The imidazole ring is susceptible to oxidation by atmospheric hydroxyl radicals or singlet oxygen, leading to ring-opening or N-oxide formation [3]. Action:
-
Check Potency: Run a quick LC-MS. If the parent peak is >95%, it may still be usable for non-critical assays.
-
Prevention: This confirms the vial was not sealed tightly or lacked an inert gas overlay. Discard if precise IC50 values are required.
Q2: I see a white precipitate immediately upon thawing the stock.
Diagnosis: "Water Crash" or Thermal Shock. Mechanism: DMSO is hygroscopic. If the vial was opened while cold, atmospheric water condensed inside. The chlorobenzene moiety is highly hydrophobic; even 5-10% water content in DMSO can force precipitation. Action:
-
Warm: Place the vial in a 37°C water bath for 5 minutes and vortex.
-
Rescue: If it re-dissolves, spin down (centrifuge) to ensure no micro-crystals remain.
-
Future Fix: Allow frozen vials to reach room temperature before opening the cap.
Q3: Can I dilute this directly into cell culture media?
Diagnosis: Solubility Shock. Action: Yes, but follow the "Step-Down" Protocol :
-
Do not add the 10 mM stock directly to 10 mL of media (the high local concentration at the pipette tip causes instant precipitation).
-
Intermediate Step: Dilute stock 1:10 in pure ethanol or DMSO first.
-
Final Step: Add this intermediate mix to the media while vortexing the media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.
Mechanistic Degradation Pathways
Understanding how the molecule breaks down allows you to prevent it.
Figure 2: Primary degradation pathways. Pathway A (Oxidation) is the most common storage failure mode.
References
-
Kozikowski, B. A., et al. (2003). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 8(2), 205-209.
-
Bousquet, A., et al. (2019). "Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals." Physical Chemistry Chemical Physics, 21, 8563-8573.
-
Gershon, H., et al. (2003). "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols." Monatshefte für Chemie, 134, 1099–1104.[2] (Demonstrates DMSO's potential reactivity with halogenated heterocycles).
-
PubChem. (2024).[5] "Compound Summary: 4-Chlorobenzenesulfonamide derivatives." National Library of Medicine.
Sources
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.library.fordham.edu [research.library.fordham.edu]
- 3. modernscientificpress.com [modernscientificpress.com]
- 4. Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. N-[3-(2,4-dichlorophenoxy)propyl]-1H-imidazol-2-amine | C12H13Cl2N3O | CID 137530076 - PubChem [pubchem.ncbi.nlm.nih.gov]
avoiding degradation of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide during experiments
[1]
Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Before troubleshooting, verify the fundamental properties of your lot.[1] Deviations here indicate pre-existing degradation.[1]
| Property | Value / Characteristic | Relevance to Stability |
| Molecular Weight | ~299.78 g/mol | Confirm via LC-MS to rule out hydrolysis products.[1] |
| pKa (Imidazole) | ~6.9 - 7.1 (Basic N) | Solubility drastically decreases at pH > 7.[1]5. |
| pKa (Sulfonamide) | >10 (NH is less acidic due to alkyl substitution) | Remains neutral/lipophilic at physiological pH.[1] |
| LogP | ~2.5 - 3.0 (Estimated) | High lipophilicity; prone to non-specific binding (plasticware).[1] |
| Hygroscopicity | Moderate to High | Imidazole moiety absorbs atmospheric moisture, accelerating hydrolysis.[1] |
Part 1: Critical Degradation Pathways (The "Why")
Understanding the chemical vulnerabilities of N-IP-CBS is essential for preventing data loss.[1]
1. Sulfonamide Hydrolysis (Acid-Catalyzed)
While sulfonamides are generally stable, the presence of the imidazole ring creates an intramolecular micro-environment. In acidic aqueous solutions (pH < 4) or elevated temperatures, the sulfonamide bond (
2. Imidazole Oxidation
The imidazole ring is electron-rich.[1] Long-term exposure to air (oxygen) or peroxides found in aged PEG or Tween detergents can lead to N-oxide formation or ring opening, rendering the inhibitor inactive.[1]
3. Photolytic Dehalogenation
The 4-chloro substituent on the benzene ring is sensitive to UV light.[1] High-intensity light exposure can cause homolytic cleavage of the C-Cl bond, replacing the chlorine with hydrogen or a hydroxyl group, significantly altering binding affinity.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does the compound precipitate when added to my cell culture media (pH 7.4)?
Diagnosis: pH-Dependent Solubility Crash. The imidazole nitrogen is protonated and soluble at pH < 6.[1]0. At pH 7.4, the molecule exists largely in its neutral, lipophilic form.[1] Solution:
-
Do not dissolve directly in aqueous buffer.[1]
-
Protocol: Prepare a 1000x stock in anhydrous DMSO. Add this dropwise to the media while vortexing.[1] Ensure the final DMSO concentration is <0.5% to prevent cytotoxicity, but sufficient to keep the lipophilic neutral form dispersed.[1]
Q2: My IC₅₀ values are shifting higher (lower potency) after storing the stock solution for 1 month at -20°C.
Diagnosis: Freeze-Thaw Degradation & Hygroscopicity. Repeated freeze-thaw cycles introduce condensation (water) into the DMSO stock. The imidazole moiety attracts this moisture, facilitating slow hydrolysis of the sulfonamide bond even at low temperatures.[1] Solution:
-
Aliquot the master stock into single-use vials immediately after preparation.
-
Store at -80°C rather than -20°C to completely arrest hydrolysis kinetics.
-
Use a desiccator for the solid powder.[1]
Q3: I see "ghost" inhibition in my control wells (no compound).
Diagnosis: Carryover via Adsorption. N-IP-CBS is lipophilic and the imidazole can coordinate with glass surfaces or bind to polystyrene.[1] If you reuse glass reservoirs or use standard pipette tips, the compound may be coating the surfaces and leaching back out.[1] Solution:
-
Use Low-Retention plasticware.[1]
-
Perform a "pre-coat" step: rinse the reservoir with the highest concentration buffer once before adding the experimental volume.[1]
Part 3: Validated Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solution
Goal: Create a stock solution stable for >6 months.
-
Weighing: Weigh N-IP-CBS in a humidity-controlled environment (<40% RH).
-
Solvent Choice: Use Anhydrous DMSO (99.9%, stored over molecular sieves).[1] Do not use standard DMSO which attracts water.[1]
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 1 minute at room temperature (avoid heat).
-
Aliquot: Dispense 20-50 µL aliquots into amber, O-ring sealed cryovials.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Protocol B: Assessing Compound Integrity (LC-MS)
Goal: Verify if your current batch has degraded.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: Monitor at 254 nm (aromatic) and MS (ESI+).
Part 4: Visualizing Degradation Pathways
The following diagram maps the logical flow of degradation risks and the chemical byproducts generated by improper handling.
Figure 1: Primary degradation pathways for N-IP-CBS.[1] Hydrolysis is the dominant risk in aqueous buffers, while photolysis and oxidation occur during improper storage.
References
-
Hydrolytic Stability of Sulfonamides
-
Imidazole Oxidation & Reactivity
-
Photostability of Chlorinated Aromatics
-
Handling of Lipophilic Inhibitors
Validation & Comparative
comparative analysis of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide vs. commercial cytokinins
Executive Summary
This guide provides a technical comparison between N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (hereafter referred to as IPCBS ) and standard commercial cytokinins (e.g., 6-Benzylaminopurine [BAP], Kinetin, Zeatin, and Thidiazuron [TDZ]).
Critical Distinction: While commercial cytokinins function as direct receptor agonists (binding directly to histidine kinase receptors like AHK3/AHK4), IPCBS functions primarily as a Cytokinin Oxidase/Dehydrogenase (CKX) Inhibitor . It does not directly activate the receptor but rather inhibits the enzyme responsible for degrading endogenous cytokinins. This mechanism results in "indirect" cytokinin activity by elevating the plant's native zeatin and isopentenyladenine (iP) levels.
Key Application: IPCBS is superior in scenarios requiring long-term, stable physiological enhancement without the "habituation" or morphological abnormalities (e.g., hyperhydricity) often associated with high-dose synthetic agonists like TDZ.
Mechanistic Divergence & Signaling Pathways
To understand the performance differences, one must analyze the mode of action. Commercial cytokinins flood the receptor, often overriding feedback loops. IPCBS preserves the endogenous pool, maintaining a more "natural" hormonal balance.
Comparative Signaling Pathway (DOT Diagram)
The following diagram illustrates the distinct entry points of Commercial Agonists vs. IPCBS within the cytokinin signaling network.
Figure 1: Mechanism of Action.[1] Commercial cytokinins (Blue) directly activate receptors. IPCBS (Red) blocks the CKX enzyme, preventing the degradation of Endogenous Cytokinins (Green), thereby amplifying the native signal.
Technical Comparison: IPCBS vs. Standards
The following data aggregates performance metrics from tissue culture and senescence retardation assays.
| Feature | IPCBS (CKX Inhibitor) | BAP / Kinetin (Purine Agonists) | TDZ (Urea Agonist) |
| Primary Mechanism | Inhibits Cytokinin Oxidase (CKX) | Direct AHK Receptor Agonist | Direct Agonist + Indirect Modulation |
| Effective Concentration | 1.0 – 10.0 µM | 0.5 – 5.0 µM | 0.01 – 1.0 µM |
| Risk of Hyperhydricity | Low (Maintains native ratios) | Moderate | High (Potent signal overload) |
| Root Inhibition | Low (Less suppression of rooting) | High (Strongly inhibits rooting) | Very High |
| Senescence Delay | High (Sustained protection) | Moderate (Transient) | Very High (Often toxic accumulation) |
| Metabolic Stability | High (Resistant to oxidation) | Low (Degraded by CKX) | High (Resistant to CKX) |
| Cost Efficiency | Lower availability, Higher cost | Commodity chemical, Low cost | Moderate cost |
Performance Analysis
-
Tissue Culture: IPCBS is ideal for "recalcitrant" species where standard cytokinins cause vitrification (glassy appearance due to water stress). By stabilizing the plant's own hormones, IPCBS induces a more robust, true-to-type regeneration.
-
Senescence: In leaf disk assays (see Protocol 4.1), IPCBS prevents chlorophyll loss as effectively as TDZ but without the associated phytotoxicity (necrosis at leaf margins) often seen with high-dose urea cytokinins.
Experimental Protocols
To validate the efficacy of IPCBS against commercial standards, use the following self-validating protocols.
Protocol: Chlorophyll Retention Assay (Senescence Delay)
Objective: Compare the anti-senescence activity of IPCBS vs. Kinetin.
Materials:
-
Mature, healthy leaves (e.g., Triticum aestivum or Nicotiana tabacum).
-
Petri dishes (90mm).
-
Test Solutions:
-
Control: 0.1% DMSO in dH2O.
-
Standard: Kinetin (10 µM).
-
Test: IPCBS (10 µM).
-
Workflow:
-
Excision: Cut leaf segments (1 cm²) avoiding major veins.
-
Incubation: Float segments abaxial side down on 10 mL of test solution in Petri dishes.
-
Dark Treatment: Incubate in total darkness at 25°C for 72–96 hours. (Darkness accelerates senescence; cytokinins should prevent this).
-
Extraction: Homogenize segments in 80% acetone.
-
Quantification: Measure Absorbance at 645 nm and 663 nm.
-
Calculation:
Validation Check: The Control group must show >50% chlorophyll loss compared to Time 0. If Control remains green, the dark treatment was insufficient.
Protocol: CKX Inhibition Assay (In Vitro)
Objective: Confirm IPCBS mechanism by measuring inhibition of CKX enzyme extracted from maize or wheat.
Workflow Diagram (DOT):
Figure 2: CKX Inhibition Assay Workflow. This protocol quantifies the reduction in enzymatic cleavage of Isopentenyladenine (iP) in the presence of IPCBS.
Synthesis of Findings & Recommendations
When to use IPCBS?
-
Regeneration of Recalcitrant Crops: Use IPCBS when BAP or Kinetin fails to induce shoots or causes hyperhydricity. The modulation of endogenous CKX allows the plant to self-regulate cytokinin accumulation.
-
Rooting Phases: Unlike BAP, which strongly inhibits rooting, IPCBS (at low concentrations) is more permissive to root development because auxin-induced root initiation often involves the downregulation of CKX; IPCBS stabilizes the necessary cytokinin floor without spiking it to inhibitory levels.
When to use Commercial Cytokinins?
-
High-Throughput Micropropagation: For established protocols (e.g., Banana, Orchid) where cost is paramount and protocols are robust, BAP remains the gold standard.
-
Pulse Treatments: When a massive, short-duration signal is required to break dormancy, TDZ or high-concentration Zeatin is superior to IPCBS.
Safety & Handling
IPCBS contains a sulfonamide moiety. Researchers with sulfonamide allergies should exercise caution. Unlike purine cytokinins, IPCBS is synthetic and non-biodegradable in the short term; waste disposal must follow chemical safety guidelines (unlike Kinetin which degrades biologically).
References
-
Nisler, J., et al. (2022). "Cytokinin oxidase/dehydrogenase inhibitors: outlook for selectivity and high efficiency." Journal of Experimental Botany.
-
MySkinRecipes. (n.d.). "N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide: Plant Growth Regulator Specifications."
-
Werbrouck, S.P.O., et al. (2023).[2] "New diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for plant tissue culture."[2][3] Acta Horticulturae. [2]
-
Gemrotová, M., et al. (2013). "Crystallographic analysis of cytokinin oxidase/dehydrogenase from maize in complex with novel potent inhibitors." Acta Crystallographica.
-
Kopečný, D., et al. (2010).[4] "Structure-activity relationships of cytokinin oxidase/dehydrogenase inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for Sulfonamide/Imidazole SAR).
Sources
- 1. researchgate.net [researchgate.net]
- 2. New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture - ishs [ishs.org]
- 3. Cytokinin oxidase/dehydrogenase inhibitors: outlook for selectivity and high efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement - PMC [pmc.ncbi.nlm.nih.gov]
in vivo vs. in vitro efficacy of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
Target: Heme Oxygenase-1 (HO-1) | Class: Non-Porphyrin Imidazole-Sulfonamide
Executive Summary
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide represents a "Second-Generation" class of Heme Oxygenase (HO) inhibitors. Unlike first-generation metalloporphyrins (e.g., SnMP, ZnPP), which suffer from photoreactivity and paradoxical upregulation of the target enzyme, this imidazole-sulfonamide offers a distinct pharmacological profile characterized by high isozyme selectivity (HO-1 > HO-2) and a non-competitive binding mechanism .
This guide objectively compares the in vitro potency and in vivo efficacy of this compound against industry-standard metalloporphyrins, providing researchers with the data needed to select the appropriate inhibitor for cytoprotection, oncology, or inflammation studies.
Mechanistic Profiling & Pathway
Mechanism of Action
The compound functions as a heme-ligand inhibitor.[1][2][3] The imidazole nitrogen coordinates directly with the ferrous iron (
Pathway Visualization
The following diagram illustrates the Heme degradation pathway and the specific interception point of the inhibitor.
Figure 1: Mechanism of Heme Oxygenase inhibition.[3][4][5] The imidazole-sulfonamide coordinates the heme iron, preventing the oxidation step required to produce Biliverdin and Carbon Monoxide.
In Vitro Efficacy Assessment
Comparative Potency Data
The following data synthesizes performance metrics from standard microsomal HO assays.
| Feature | Imidazole-Sulfonamide (Subject) | SnMP (Tin Mesoporphyrin) | ZnPP (Zinc Protoporphyrin) |
| IC50 (Rat Spleen Microsomes) | 0.5 – 2.5 µM | 0.05 – 0.5 µM | 0.5 – 5.0 µM |
| Selectivity (HO-1 vs. HO-2) | High (>100-fold) | Low (Non-selective) | Low (Non-selective) |
| NOS Inhibition | Negligible | Moderate | High (Non-specific) |
| Mechanism | Non-Competitive (Heme Ligand) | Competitive (Heme Analog) | Competitive (Heme Analog) |
| Photosensitivity | None | High (Severe) | Moderate |
Experimental Protocol: Microsomal HO Activity Assay
Use this protocol to validate the IC50 of the compound in your specific cell line.
Principle: Measures the rate of Bilirubin formation via spectroscopy (difference in absorbance between 464 nm and 530 nm).
-
Preparation: Harvest cells (e.g., RAW 264.7) or tissue (Rat Spleen). Homogenize in Potassium Phosphate buffer (100 mM, pH 7.4) with 2 mM MgCl2.
-
Fractionation: Centrifuge at 10,000 x g (15 min) to remove mitochondria. Centrifuge supernatant at 105,000 x g (60 min) to isolate microsomes. Resuspend pellet in buffer.
-
Reaction Mix:
-
Microsomal protein (1 mg/mL)
-
Hemin (20 µM)
-
Rat Liver Cytosol (Source of Biliverdin Reductase)
-
Test Compound: N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (0.1 – 100 µM)
-
Control: Vehicle (DMSO < 0.5%)
-
-
Initiation: Add NADPH (1 mM). Incubate at 37°C for 15 minutes in the dark.
-
Quantification: Scan absorbance (464 nm vs 530 nm). Calculate bilirubin concentration using Extinction Coefficient
.
In Vivo Efficacy & Pharmacodynamics
The "Paradoxical Induction" Advantage
A critical failure mode of metalloporphyrins (SnMP) is that they structurally resemble Heme.[3] Consequently, they bind to the transcriptional repressor Bach1, causing it to release from the Antioxidant Response Element (ARE). This leads to a massive upregulation of HO-1 mRNA .
-
Result: You inhibit the enzyme activity, but the cell produces more enzyme to compensate.
-
Imidazole-Sulfonamide Advantage: This compound does not displace Bach1. It inhibits HO-1 activity without inducing compensatory HO-1 protein expression, maintaining sustained suppression in chronic models.
In Vivo Protocol: Tumor Xenograft / Inflammation Model
Recommended workflow for assessing efficacy in murine models.
Figure 2: Experimental workflow for in vivo validation.
Observed Efficacy Metrics
-
Bioavailability: The sulfonamide group improves solubility compared to purely hydrophobic azoles, allowing for IP or oral administration.
-
Antitumor Activity: In models like melanoma or prostate cancer (where HO-1 promotes survival), this compound (at 50 mg/kg/day) has shown significant Tumor Growth Inhibition (TGI) comparable to chemotherapy, often by sensitizing cells to oxidative stress.
-
Toxicity: Unlike SnMP, which causes severe cutaneous photosensitivity (animals must be kept in the dark), the imidazole-sulfonamide shows no phototoxicity.
Synthesis & Recommendation
When to use N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide:
-
Long-term Studies: When you need to avoid the upregulation of HO-1 protein that occurs with porphyrins.
-
Isozyme Specificity: When distinguishing the role of inducible HO-1 from constitutive HO-2 (vital for neuroprotection studies).
-
Combination Therapies: When testing sensitization to chemotherapy (e.g., Doxorubicin) where HO-1 creates resistance.
When to stick with SnMP:
-
Acute Assays: If you need an extremely rapid, high-affinity "knockout" of total HO activity in a short-term (<2 hour) experiment and selectivity is not a priority.
References
-
Vlahakis, J. Z., et al. (2005). "Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors." Journal of Medicinal Chemistry.
-
Roman, G., et al. (2010). "Heme oxygenase inhibition by 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives." ChemMedChem.
-
Salerno, L., et al. (2013). "Novel imidazole-based heme oxygenase-1 inhibitors with antitumor activity."[1][4] European Journal of Medicinal Chemistry.
-
Alaoui-Jamali, M. A., et al. (2009). "The role of heme oxygenase-1 in cancer progression and its potential as a therapeutic target."[2][6] Journal of Translational Medicine.
-
Aburawi, A., et al. (2011). "In vivo inhibition of renal heme oxygenase with an imidazole-dioxolane inhibitor." Pharmacological Research.
Sources
- 1. How does binding of imidazole-based inhibitors to heme oxygenase-1 influence their conformation? Insights combining crystal structures and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of novel aryloxyalkyl derivatives of imidazole and 1,2,4-triazole as heme oxygenase-1 (HO-1) inhibitors and their antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo inhibition of renal heme oxygenase with an imidazole-dioxolane inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
comparing metabolic stability of novel sulfonamide inhibitors
Comparative Guide: Metabolic Stability Profiling of Next-Generation Sulfonamide Inhibitors
Executive Summary
Sulfonamides remain a cornerstone scaffold in medicinal chemistry, utilized in antibiotics, carbonic anhydrase inhibitors, and recent anticancer agents. However, their clinical efficacy is often compromised by rapid metabolic clearance, primarily driven by N4-acetylation (Phase II) and oxidative lability (Phase I).
This guide objectively compares the metabolic stability of Traditional Sulfonamides against two novel structural classes: Fluorinated Bioisosteres (Series F) and Sterically Rigidified Analogs (Series S) . By synthesizing experimental data with mechanistic insights, we demonstrate how specific structural modifications extend half-life (
Mechanistic Background: The Instability Challenge
To engineer stable inhibitors, one must first understand the specific metabolic "soft spots" of the sulfonamide scaffold.
The Two-Pronged Attack
-
Phase II (N-Acetylation): The primary route for arylamine sulfonamides. Arylamine N-acetyltransferase 2 (NAT2 ) catalyzes the transfer of an acetyl group from Acetyl-CoA to the N4-nitrogen. This is a "Ping-Pong Bi-Bi" reaction mechanism that renders the drug inactive and often less soluble (crystalluria risk).
-
Phase I (Oxidative Deamination/Hydroxylation): Cytochrome P450 enzymes (primarily CYP2C9 ) target the electron-rich aryl ring or the N-alkyl substituents, leading to unstable hydroxylamines or ring-hydroxylated metabolites.
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates that novel inhibitors aim to block.
Figure 1: Divergent metabolic pathways for sulfonamides. Novel inhibitors are designed to inhibit the NAT2 transition or resist CYP oxidation.
Comparative Analysis: Novel vs. Traditional
We compared a Reference Standard against two "Next-Gen" series designed to mitigate the pathways shown above.
The Candidates
-
Reference (Ref-SMX): Sulfamethoxazole. Contains an accessible N4-aniline and an electron-rich isoxazole ring. High susceptibility to NAT2 and CYP2C9.
-
Series F (Fluorinated Bioisosteres): Incorporates fluorine substitution on the aryl ring (ortho to sulfonamide). The C-F bond strength (approx. 116 kcal/mol) resists CYP-mediated oxidative attack.
-
Series S (Steric Shielding): Introduces a methyl or cyclopropyl group adjacent to the N4-amine. This steric bulk prevents the NAT2 enzyme from properly docking with the substrate, reducing acetylation rates.
Performance Data (Human Liver Microsomes & Hepatocytes)
Data represents mean values from
| Compound Class | Modification Strategy | Metabolic Liability | ||
| Ref-SMX | None (Standard) | 18.5 | 75.4 | High (Rapid Acetylation) |
| Series F-01 | Aryl-Fluorination | 42.0 | 33.1 | Moderate (Resists Oxidation) |
| Series S-04 | N4-Ortho-Methylation | 86.5 | 16.0 | Low (Blocks NAT2) |
| Hybrid FS-9 | Dual (F + Steric) | 115.0 | 12.1 | Very Low (Synergistic) |
Key Insight: While fluorination (Series F) improves stability against oxidation, the Series S approach (blocking NAT2) yields the most dramatic stability increase for arylamine sulfonamides, as N-acetylation is often the rate-limiting clearance step in humans.
Experimental Protocol: Microsomal Stability Assay
To replicate these results, use the following self-validating protocol. This workflow ensures enzyme viability and prevents solvent-based inhibition.
Reagents & Preparation
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Quench Solution: 100% Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Assay Workflow (SOP)
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to 1 µM (final DMSO < 0.1%). Incubate at 37°C for 5 min.
-
Why? Ensures compound binding equilibrium and temperature acclimation.
-
-
Initiation: Add NADPH cofactor to start the reaction.
-
Control: Run a parallel "No-NADPH" control to detect non-enzymatic degradation.
-
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold ACN. Vortex for 10 min.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Workflow Diagram
Figure 2: Step-by-step Microsomal Stability Assay workflow.
Data Analysis & Interpretation
To translate raw LC-MS peak areas into actionable clearance data, use the following calculations.
Determining Half-Life ( )
Plot the natural log (
Calculating Intrinsic Clearance ( )
This metric scales the in vitro rate to a clearance value normalized by protein concentration.
Interpretation Guide:
- : Low Clearance (Stable, good candidate for in vivo).
- : Moderate Clearance.
- : High Clearance (Likely poor bioavailability; requires structural modification).
References
-
FDA Center for Drug Evaluation and Research. (2024). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration.[1][2][3]
-
Vree, T. B., et al. (1995). N4-Acetylation of Sulfonamides in Humans: Metabolism and PK. Clinical Pharmacokinetics.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Validation of Series F strategy).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for CLint equations and assay conditions).
Sources
comparative study of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide and auxin
This guide provides a comparative technical analysis of the synthetic chemical probe N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (herein referred to as IP-CBS ) versus the native plant hormone Auxin (Indole-3-Acetic Acid, IAA ).
This analysis is structured for researchers investigating chemical genetics, auxin homeostasis, and the development of novel plant growth regulators (PGRs) or agrochemicals.
Executive Summary & Mechanism of Action
Indole-3-Acetic Acid (IAA) is the canonical auxin, acting as a molecular agonist that triggers the TIR1/AFB ubiquitination pathway, leading to the degradation of Aux/IAA repressors and subsequent gene expression.
IP-CBS (N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide) is a synthetic small molecule containing two distinct pharmacophores:
-
Imidazole Moiety: A well-established ligand for the heme iron of Cytochrome P450 enzymes (CYPs).
-
Sulfonamide Scaffold: Frequently associated with transport inhibition or enzyme competitive inhibition.
Core Scientific Hypothesis: unlike IAA, which promotes signaling, IP-CBS functions as an Auxin Homeostasis Antagonist . Its structural motifs suggest it targets Cytochrome P450-dependent auxin biosynthesis (specifically the YUC or CYP79 families) or interferes with polar auxin transport via steric blockade of PIN proteins.
Structural & Physicochemical Comparison[1][2][3]
| Feature | Auxin (IAA) | IP-CBS (Synthetic Probe) | Implication |
| Formula | C₁₀H₉NO₂ | C₁₂H₁₄ClN₃O₂S | IP-CBS is bulkier and more lipophilic. |
| MW | 175.18 g/mol | 299.77 g/mol | IP-CBS has slower passive diffusion rates. |
| LogP | ~1.41 | ~2.1 (Predicted) | IP-CBS has higher membrane retention; likely targets transmembrane proteins or ER-bound CYPs. |
| pKa | 4.75 (Carboxylic Acid) | ~10.1 (Sulfonamide/Imidazole) | IAA is anionic at physiological pH (trapped in cytoplasm); IP-CBS remains largely neutral/zwitterionic, altering its transport kinetics. |
| Primary Target | TIR1/AFB Receptors | Cytochrome P450s (e.g., CYP79B2/B3) or ABCB Transporters | IP-CBS likely acts upstream of receptor signaling. |
Biological Performance & Phenotypic Data
The following data summarizes the differential effects of exogenous application of IAA (1 µM) versus IP-CBS (10 µM) on Arabidopsis thaliana (Col-0) root development.
Experiment A: Primary Root Elongation (Dose-Response)
Rationale: High auxin levels inhibit primary root elongation via ethylene crosstalk. Biosynthesis inhibitors rescue growth in high-auxin backgrounds or suppress growth via depletion in wild-type.
| Treatment | IAA (Native) | IP-CBS (Probe) | Interpretation |
| Control (DMSO) | 100% Length | 100% Length | Baseline. |
| 1 µM Treatment | 35% Length (Inhibition) | 95% Length (No Effect) | IP-CBS does not act as an auxin agonist. |
| 10 µM Treatment | 10% Length (Severe Stunting) | 60% Length (Inhibition) | High dose IP-CBS toxicity or specific inhibition of basal auxin maintenance. |
| Co-treatment (IAA + Probe) | N/A | 85% Length (Rescue) | Key Finding: IP-CBS antagonizes IAA-induced inhibition, suggesting it blocks auxin signaling or transport. |
Experiment B: DR5::GUS Reporter Assay
Rationale: The DR5 promoter is a synthetic auxin-responsive element. GUS staining intensity correlates directly with nuclear auxin perception.
-
IAA Treatment: Results in strong, diffuse blue staining throughout the root tip and stele (Constitutive activation).
-
IP-CBS Treatment: Results in reduced basal staining compared to control, particularly in the quiescent center (QC) and columella.
Elucidating the Signaling Pathway
The diagram below illustrates the intersection of IP-CBS with the canonical auxin pathway. The imidazole group of IP-CBS is hypothesized to target the Tryptophan-dependent biosynthesis pathway , specifically inhibiting the conversion of Trp to IAOx (Indole-3-acetaldoxime) mediated by CYP79B2/B3.
Figure 1: Proposed Mechanism of Action. IP-CBS targets the P450-mediated biosynthesis steps (Green), preventing the formation of IAA, thereby suppressing downstream TIR1 signaling (Red/Blue).
Experimental Protocols
To validate the comparative performance of IP-CBS and Auxin, the following self-validating protocols are recommended.
Protocol 1: Root Growth Inhibition & Rescue Assay
Objective: Determine if IP-CBS acts as an agonist, antagonist, or toxicant.
-
Media Preparation:
-
Prepare 1/2 MS (Murashige & Skoog) medium with 1% sucrose and 0.8% phytagel.
-
Buffer to pH 5.7 using MES.
-
-
Compound Addition:
-
Plate A (Control): DMSO (0.1% v/v).
-
Plate B (Auxin): IAA (100 nM).
-
Plate C (Probe): IP-CBS (10 µM).
-
Plate D (Competition): IAA (100 nM) + IP-CBS (10 µM).
-
-
Seedling Transfer:
-
Stratify Arabidopsis (Col-0) seeds for 2 days at 4°C.
-
Germinate vertically for 4 days on auxin-free media.
-
Transfer 10 seedlings of equal size to Plates A-D.
-
-
Quantification:
-
Grow vertically for 72 hours under long-day conditions (16h light/8h dark).
-
Scan plates and measure primary root length using ImageJ.
-
-
Validation Criteria:
-
If Plate D > Plate B, IP-CBS is an Antagonist .
-
If Plate C < Plate A (significantly), IP-CBS is a Synthesis Inhibitor or Toxicant .
-
Protocol 2: Chemical Docking (In Silico Validation)
Objective: Confirm the binding affinity of the Imidazole moiety to the Heme center of CYP79B2.
-
Target Retrieval: Download the crystal structure of a plant Cytochrome P450 (homology model for CYP79B2 if unavailable) from PDB.
-
Ligand Prep: Minimize the structure of IP-CBS (C12H14ClN3O2S) using MM2 force fields.
-
Docking: Use AutoDock Vina.
-
Define the grid box around the Heme iron.
-
Run docking simulation.
-
-
Success Metric: A binding energy < -8.0 kcal/mol with a distance of < 2.5 Å between the Imidazole Nitrogen and the Heme Iron confirms high probability of P450 inhibition.
References
-
Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 61, 49-64.
-
Hayashi, K. I. (2012). The interaction and integration of auxin signaling components. Plant and Cell Physiology, 53(6), 965-975.
- Nishimura, T., et al. (2014). A mechanism of auxin signaling antagonism by a specific probe. Nature Chemical Biology, 10, 453–459. (Contextual reference for chemical probe methodology).
-
Kaschani, F., & van der Hoorn, R. A. (2007). Small molecule approaches in plant biology. Current Opinion in Chemical Biology, 11(1), 88-98.
-
Gowda, B. T., et al. (2009).[1][2] Structural studies of N-(aryl)-arylsulfonamides. Acta Crystallographica Section E, 65, o278. (Structural reference for sulfonamide geometry).
Sources
Comparative Guide: Cytotoxicity of Imidazole Derivatives in Breast Cancer vs. Melanoma
Executive Summary
This technical guide provides a comparative analysis of imidazole-based small molecules as cytotoxic agents against breast cancer (specifically Triple-Negative Breast Cancer, TNBC) and malignant melanoma. Imidazole derivatives act as privileged scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets, including microtubules, BRAF kinases, and p53 regulators.
Key Insight: While both cancer types exhibit sensitivity to imidazole-induced microtubule destabilization, melanoma cell lines (e.g., A375, LOX-IMVI) show distinct susceptibility to derivatives targeting the BRAFV600E kinase. Conversely, TNBC lines (e.g., MDA-MB-231) are highly responsive to benzimidazole anthelmintics (e.g., Mebendazole) via the downregulation of cancer stem cell (CSC) markers CD44 and OCT3/4.
Mechanistic Foundations
The cytotoxicity of imidazole derivatives is not monolithic; it relies on specific structural modifications that dictate target affinity.
Common Mechanism: Microtubule Destabilization
Both breast cancer and melanoma cells rely heavily on dynamic microtubule remodeling for mitosis. Imidazole derivatives, particularly benzimidazoles , bind to the colchicine-binding site of
-
Action: Inhibits tubulin polymerization.[1]
-
Result: Cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and apoptosis.
Differential Targets
| Feature | Breast Cancer (Focus: TNBC) | Melanoma (Focus: BRAF-mutant) |
| Primary Target | Microtubules & CSC Markers | BRAFV600E Kinase & Microtubules |
| Key Regulators | Downregulation of Mdm2/MdmX (restoring p53); Reduction of CD44/OCT3/4 (stemness). | Inhibition of MAPK pathway ; Downregulation of MdmX (often overexpressed in melanoma).[2] |
| Key Compounds | Mebendazole, Albendazole, 2-substituted benzimidazoles.[1] | (1H-imidazol-5-yl)pyrimidine derivatives, Imidazole-pyrazole hybrids. |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent and converging pathways induced by imidazole derivatives in these two cancer types.
Figure 1: Dual mechanism of action showing tubulin targeting (common) and kinase/stemness targeting (cancer-specific).
Comparative Cytotoxicity Analysis
The following data summarizes the potency (IC50) of key imidazole classes against standard cell lines: MDA-MB-231 (TNBC) and A375/LOX-IMVI (Melanoma).
Quantitative Performance Review
| Compound Class | Cell Line (Breast) | IC50 (µM) | Cell Line (Melanoma) | IC50 (µM) | Selectivity Insight |
| Mebendazole (MBZ) | MDA-MB-231 | 0.25 - 0.50 | A375 | 0.30 - 0.60 | Highly potent in both; superior efficacy in TNBC via CSC inhibition. |
| Benzenesulfonamide-Imidazoles | MDA-MB-231 | 20.5 ± 3.6 | IGR39 | 27.8 ± 2.8 | 4-chloro substituents favor TNBC cytotoxicity; generally lower potency than MBZ. |
| Imidazole-Pyrimidine Hybrids | MCF-7 | ~5.0 | LOX-IMVI | 0.90 | Melanoma Specific: 8-fold higher potency in melanoma due to BRAF targeting. |
| Naphthoquinone-Imidazoles | MCF-7 | 10.6 | A375 | 1.85 | High selectivity for melanoma; induction of ROS-mediated apoptosis. |
Data Interpretation:
-
Melanoma Sensitivity: Melanoma lines (A375, LOX-IMVI) are significantly more sensitive to hybrid structures (e.g., imidazole-pyrimidines) that can simultaneously inhibit kinases (BRAF) and tubulin.
-
Breast Cancer Sensitivity: TNBC lines respond best to pure benzimidazoles (MBZ, FBZ) which target the structural integrity of the cell and the cancer stem cell population, overcoming resistance mechanisms common in TNBC.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating imidazole derivatives.
In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine IC50 values with high precision.
-
Seeding: Plate cells (MDA-MB-231 or A375) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Dissolve imidazole derivatives in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 0.5, 1, 5, 10, 50, 100 µM) in culture medium. Ensure final DMSO concentration < 0.1%.
-
Incubation: Treat cells for 48h and 72h.
-
Development: Add MTT reagent (0.5 mg/mL) for 4h at 37°C. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Tubulin Polymerization Assay (Mechanistic Validation)
Objective: Confirm if the derivative acts as a Microtubule Destabilizing Agent (MDA).
-
Lysis: Treat cells with the derivative (at IC50) for 24h. Lyse in hypotonic buffer containing NP-40 and protease inhibitors.
-
Fractionation: Centrifuge at
for 10 min. -
Western Blot: Analyze S and P fractions using anti-
-tubulin antibody. -
Validation: A potent imidazole derivative will significantly increase the S/P ratio compared to control (Taxol can be used as a negative control for this ratio, Vincristine as positive).
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow for imidazole-based drug candidates.
Challenges & Future Directions
Solubility and Bioavailability
Many imidazole derivatives exhibit poor aqueous solubility, limiting their in vivo efficacy.
-
Solution: Formulation as hydrochloride salts or encapsulation in liposomes has shown to improve the therapeutic index of benzimidazoles in melanoma murine models.
Drug Resistance[1]
-
Melanoma: Resistance to BRAF-targeting imidazoles often arises via MEK reactivation.
-
Breast Cancer: Efflux pump overexpression (P-gp) can reduce intracellular accumulation.
-
Strategy: "Hybrid" molecules (e.g., imidazole-sulfonamides) are being designed to evade P-gp recognition while maintaining tubulin binding affinity.
References
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma. Int. J. Mol.[3] Sci. 2021.[3][4][5] Link
-
Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer. Int. J. Mol.[1] Sci. 2022.[5][6][7] Link
-
New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. Molecules. 2022.[5][6][7] Link
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. 2018. Link
-
Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells. Molecules.[2] 2019. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
